1,4-Diazaspiro[5.5]undecane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-diazaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-4-9(5-3-1)8-10-6-7-11-9/h10-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBIFWHTQJEQQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442655 | |
| Record name | 1,4-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180-76-7 | |
| Record name | 1,4-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-diazaspiro[5.5]undecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Academic Context and Significance of 1,4 Diazaspiro 5.5 Undecane Systems
Historical Development and Evolution of Spirocyclic Chemistry in Nitrogen-Containing Heterocycles
The field of heterocyclic chemistry is foundational to the development of a vast number of biologically active molecules, with nitrogen-containing heterocycles being particularly prominent. nih.govmdpi.com It is estimated that over 85% of all biologically active molecules feature a heterocyclic component, and approximately 59% of FDA-approved drugs in the United States contain a nitrogen heterocycle. nih.govwikipedia.org
Within this broad class of compounds, spirocycles—molecules containing at least two rings linked by a single common atom—represent a unique and structurally significant subgroup. mdpi.com The formal study and nomenclature of spiro compounds were first systematically approached by Adolf von Baeyer in 1900. wikipedia.org Historically, the synthesis of these three-dimensionally complex structures posed a significant challenge to organic chemists. mdpi.com
The integration of nitrogen atoms into spirocyclic frameworks marked a significant evolution in the field. These nitrogen-containing spiroheterocycles offer a rigid, three-dimensional scaffold that can improve the solubility profiles and structural diversity of drug candidates. nih.gov The development of synthetic methods to access these cores, particularly in an enantioselective manner, has been a major focus of modern organic chemistry. nih.gov This has led to a recent surge in the investigation and patenting of spirocyclic-N-heterocycle (SpiN) cores as building blocks for novel therapeutics, moving from just over 10,000 reported structures in 2023 to nearly 90,000 by 2025. mdpi.comnih.gov
Strategic Importance of Diazaspiro[5.5]undecane Core Structures in Chemical Research
The diazaspiro[5.5]undecane framework, which consists of two six-membered rings sharing a common carbon atom and containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its strategic importance stems from its ability to serve as a rigid, conformationally constrained bioisostere for more flexible structures like piperazine, allowing for precise orientation of substituents in three-dimensional space. acs.org This structural rigidity can enhance binding affinity and selectivity for biological targets.
Derivatives of the diazaspiro[5.5]undecane core have been investigated for a wide array of therapeutic applications. For instance:
1,9-Diazaspiro[5.5]undecane derivatives have shown potential for treating obesity, pain, and various immune system, cardiovascular, and psychotic disorders. nih.govnih.gov They have been studied as antagonists for the neuropeptide Y (NPY) Y5 receptor and melanin-concentrating hormone receptor 1 (MCH-R1), both of which are implicated in obesity. nih.gov
3,9-Diazaspiro[5.5]undecane based compounds have been identified as potent competitive antagonists for the γ-aminobutyric acid type A receptor (GABAAR), presenting opportunities for developing peripherally-acting immunomodulatory agents. soton.ac.uk
1,4-Diazaspiro[5.5]undecane itself serves as a crucial intermediate in the synthesis of complex pharmaceutical compounds. For example, 1,4-diazaspiro[5.5]undecan-3-one is a key building block for molecules used in the treatment of disorders involving abnormal cellular proliferation. google.com
The related 1,4,9-Triazaspiro[5.5]undecan-2-one scaffold has been used to develop highly potent and selective inhibitors of the METTL3 enzyme, a target in cancer therapy. acs.orguzh.ch
The diverse biological activities demonstrated by this family of compounds underscore their importance as a core structure in modern drug discovery and chemical research. nih.gov
Classification and Nomenclature of this compound and Related Isomers
Spiro compounds are named using the IUPAC (International Union of Pure and Applied Chemistry) system. The nomenclature for a basic spiroalkane is given by the prefix "spiro," followed by square brackets containing the number of carbon atoms in each ring, separated by a period, starting with the smaller ring. The total number of atoms in the entire structure determines the parent alkane name. wikipedia.org
For the diazaspiro[5.5]undecane system:
Spiro : Indicates a spirocyclic compound.
[5.5] : Denotes that there are five carbon atoms in each ring, excluding the central spiro atom. This defines a structure with two six-membered rings.
Undecane (B72203) : The parent name is derived from the total number of carbon atoms in an equivalent carbocyclic system (5 + 5 + 1 spiro atom = 11 carbons). wikipedia.org
Diaza : Indicates the presence of two nitrogen atoms replacing two carbon atoms in the rings.
1,4- : These locants specify the positions of the nitrogen atoms. Numbering starts from an atom in the smaller ring (in this case, the rings are the same size) adjacent to the spiro atom and proceeds around that ring, then through the spiro atom and around the second ring.
The diazaspiro[5.5]undecane core has several possible isomers depending on the placement of the two nitrogen atoms within the two piperidine-like rings.
| Isomer Name | Nitrogen Positions | Ring 1 Position(s) | Ring 2 Position(s) |
|---|---|---|---|
| This compound | 1, 4 | 1, 4 | - |
| 1,7-Diazaspiro[5.5]undecane | 1, 7 | 1 | 7 |
| 1,8-Diazaspiro[5.5]undecane | 1, 8 | 1 | 8 |
| 1,9-Diazaspiro[5.5]undecane | 1, 9 | 1 | 9 |
| 2,8-Diazaspiro[5.5]undecane | 2, 8 | 2 | 8 |
| 3,9-Diazaspiro[5.5]undecane | 3, 9 | 3 | 9 |
This table presents a selection of common isomers and is not exhaustive of all possibilities.
Overview of Research Trends and Current Focus Areas for this compound
Current research on this compound and its related isomers is heavily concentrated in the field of medicinal chemistry, with a strong emphasis on developing novel therapeutics. Key trends and focus areas include:
Development of Novel Synthetic Routes: A significant area of research is the creation of efficient and high-yield synthetic pathways to access the core diazaspiro[5.5]undecane structure and its derivatives. Recent patents describe improved processes for synthesizing key intermediates like 1,4-diazaspiro[5.5]undecan-3-one, which are crucial for the production of pharmaceutical compounds. google.com
Target-Specific Inhibitor Design: Researchers are utilizing the diazaspiro[5.5]undecane scaffold to design potent and selective inhibitors for specific biological targets implicated in disease. A notable example is the development of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives as inhibitors of the METTL3 methyltransferase, an enzyme linked to various cancers. acs.orguzh.ch These efforts involve structure-based drug design and extensive medicinal chemistry optimization to improve potency and pharmacokinetic properties. acs.org
Bioisosteric Replacement: The diazaspiro core is being explored as a bioisostere for other cyclic structures, such as piperazine, in existing drug frameworks. This strategy aims to improve drug properties, such as reducing off-target effects or cytotoxicity. For example, replacing the piperazine ring in the PARP inhibitor olaparib with diazaspiro cores has been shown to reduce DNA damage and cytotoxicity, potentially leading to safer therapeutics. acs.org
Enantioselective Synthesis: As many biological targets are chiral, there is a growing trend towards the development of methods for the enantioselective synthesis of spirocyclic nitrogen heterocycles. This allows for the creation of single-enantiomer compounds, which often have improved efficacy and safety profiles. nih.gov
Synthetic Strategies and Methodologies for 1,4 Diazaspiro 5.5 Undecane and Its Derivatives
Conventional Multistep Synthetic Routes to 1,4-Diazaspiro[5.5]undecane Core
Traditional approaches to the this compound framework often involve sequential reactions, building the spirocyclic system through carefully planned steps. These methods, while foundational, can sometimes be lengthy and may require the use of protecting groups to achieve the desired selectivity.
Cyclohexanone-Derived Approaches
Cyclohexanone (B45756) serves as a readily available and versatile starting material for the synthesis of the this compound core. One established multi-step process begins with commercially available cyclohexanone to produce 1,4-diazaspiro[5.5]undecan-3-one in six steps. google.com An improved two-pot process has also been developed, starting from cyclohexanone. In the first pot, cyclohexanone is reacted with nitromethane (B149229) to form 1-(nitromethyl)cyclohexan-1-ol, which then dehydrates to (nitromethylene)cyclohexane. The addition of an alkyl glycinate (B8599266) yields alkyl (1-(nitromethyl)cyclohexyl)glycinate. In the second pot, the nitro group is reduced to an amino group, and subsequent removal of the alkyl group leads to (1-(aminomethyl)cyclohexyl)glycine, which undergoes internal cyclization to form 1,4-diazaspiro[5.5]undecan-3-one. google.comgoogle.com This improved route offers higher yields and involves fewer and milder reaction steps. google.com
Another approach utilizes substituted cyclohexanone monoketals as key precursors for various pharmaceutically active compounds. google.com Furthermore, a scalable synthesis of a cyclohexanone-related bifunctional building block has been developed, highlighting the versatility of cyclohexanone derivatives in constructing complex molecular architectures. nih.gov
Piperidine (B6355638) Moiety-Based Constructions
The synthesis of diazaspirocycles can also be achieved by building upon a pre-existing piperidine ring. A notable strategy involves the annulation of primary amines to resin-bound bismesylates, which is a key step in the solid-phase synthesis of 3,9-diazaspiro[5.5]undecanes and 2,9-diazaspiro[5.5]undecanes. acs.org This method utilizes a specific resin linker that allows for the cleavage of the final product under mild acidic conditions. acs.org
Another versatile route starts from N-Boc-4-piperidone. The synthesis proceeds through the formation of an epoxide, followed by a thermal ring-opening reaction with an arylamine to produce an aminoalcohol. acs.org Subsequent acylation and intramolecular cyclization yield the spirocyclic core. acs.org This methodology has been successfully applied to generate a diverse library of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives. acs.org The synthesis of 1,9-diazaspiro[5.5]undecanes often involves the use of a carbonyl group at the 2-position and substituents at the 1 and 9-positions. nih.gov
Advanced and Efficient Synthetic Protocols
Microwave-Assisted Organic Synthesis (MAOS) for Diazaspiro[5.5]undecane Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. This technique has been successfully applied to the synthesis of various 2,4-diazaspiro[5.5]undecane-1,5,9-trione and 1,3,5,9-tetraone derivatives. arkat-usa.orgresearchgate.net In one example, the condensation of N,N-dimethylbarbituric acid or 1,3-diethylthiobarbituric acid with penta-1,4-diene-3-one derivatives is catalyzed by triethylamine (B128534) under microwave irradiation, achieving high yields in significantly reduced reaction times compared to conventional heating methods. arkat-usa.org This approach has proven to be highly efficient, with yields reaching up to 98%. arkat-usa.org
Similarly, the synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione has been achieved through a microwave-assisted cascade cyclization involving a [5+1] double Michael addition reaction. dergipark.org.trdergipark.org.tr This method drastically shortens the reaction time from hours to minutes while maintaining high yields. dergipark.org.trdergipark.org.tr The use of microwave irradiation not only enhances reaction efficiency but also aligns with the principles of green chemistry by reducing energy consumption. researchgate.net
| Starting Materials | Product | Reaction Conditions | Yield (%) | Reference |
| N,N-dimethylbarbituric acid, penta-1,4-diene-3-one derivatives | 2,4-diazaspiro[5.5]undecane-1,5,9-trione derivatives | Microwave, triethylamine | 78-92 | arkat-usa.org |
| 1,3-diethylthiobarbituric acid, penta-1,4-diene-3-one derivatives | 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives | Microwave, triethylamine | up to 98 | arkat-usa.org |
| Dimedone, (1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one | 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione | Microwave, triethylamine | High | dergipark.org.trdergipark.org.tr |
One-Pot Reaction Strategies for this compound Scaffolds
One-pot reactions offer a significant advantage in terms of operational simplicity and resource efficiency by combining multiple reaction steps into a single synthetic operation without isolating intermediates. The synthesis of 7,11-diaryl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones and their thioxo-analogs has been achieved through a one-pot reaction of diarylideneacetones with barbituric acid or 2-thiobarbituric acid in refluxing aqueous ethanol (B145695) without a catalyst. scispace.combanglajol.inforesearchgate.net
Another example involves a one-pot, multi-component reaction catalyzed by triethylamine for the synthesis of ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives from barbituric acid, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate. rsc.org These one-pot strategies simplify the synthetic process and often lead to the formation of complex molecules from simple starting materials in a single step.
| Reactants | Product | Conditions | Reference |
| Diarylideneacetones, Barbituric acid | 7,11-Diaryl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones | Refluxing aqueous ethanol | scispace.combanglajol.inforesearchgate.net |
| Diarylideneacetones, 2-Thiobarbituric acid | 7,11-Diaryl-3-thioxo-2,4-diazaspiro[5.5]undecane-1,5,9-triones | Refluxing aqueous ethanol | scispace.combanglajol.inforesearchgate.net |
| Barbituric acid, Aromatic aldehydes, Ethyl 4,4,4-trifluoro-3-oxobutanoate | Ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylates | Triethylamine catalyst | rsc.org |
Cascade Cyclization and Michael Addition Reactions
Cascade reactions, also known as tandem or domino reactions, are a powerful tool in organic synthesis for the construction of complex cyclic systems in a highly efficient manner. The synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives has been developed via a cascade cyclization involving a [5+1] double Michael addition reaction of N,N-dimethylbarbituric acid with diarylidivinylketones. researchgate.net This reaction proceeds in the presence of diethylamine (B46881) at ambient temperature and provides excellent yields of the desired spiro-heterocyclic products. researchgate.net
The double Michael addition is a key strategy for forming the spirocyclic core. Spirocyclic diamines are often synthesized through such cascade cyclization reactions. vulcanchem.com This approach has also been utilized in the synthesis of 7,11-bis(4-fluorophenyl)-2,4-diazaspiro[5.5]undecane derivatives, which involves a [5+1] Michael addition as a crucial step. These cascade reactions are highly atom-economical and can generate significant molecular complexity from relatively simple starting materials in a single transformation.
[5+1] Double Michael Addition for Diazaspiro[5.5]undecane-1,3,5,9-tetraones
A highly effective and frequently employed method for synthesizing the this compound skeleton is the [5+1] double Michael addition. This reaction typically involves the cascade cyclization of a five-carbon bielectrophilic component with a one-carbon dinucleophilic component.
Specifically, 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones are synthesized through the reaction of 1,5-diaryl-1,4-pentadien-3-ones (diarylideneacetones) with active methylene (B1212753) compounds like barbituric acid or its N,N-dimethyl derivative. rsc.orgrsc.org This cascade reaction forms two new carbon-carbon bonds and a spirocyclic center in a single operation. Research has demonstrated that this transformation can proceed efficiently in ethylene (B1197577) glycol at 100°C without the need for a catalyst, affording high yields in short reaction times. rsc.orgrsc.org The structure of the resulting diazaspiro compounds has been unequivocally confirmed by X-ray analysis. rsc.orgrsc.org
Furthermore, a regioselective method for synthesizing novel fluorinated spiro-heterocycles, such as 7,11-bis(4-fluorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone, utilizes this cascade [5+1] double Michael addition. nih.govsigmaaldrich.com In this case, the reaction is promoted by a base, diethylamine (NHEt2), in dichloromethane (B109758) (DCM). nih.gov The protocol has been shown to be highly capable of producing these spiro-heterocyclic derivatives in excellent yields, up to 98%, from readily available starting materials. researchgate.net
Condensation Reactions Involving Active Methylene Heterocycles (e.g., Barbituric Acid, Thiobarbituric Acid, Dimedone)
Active methylene compounds are crucial nucleophilic building blocks for the synthesis of this compound derivatives. The reactivity of compounds such as barbituric acid, thiobarbituric acid, N,N-dimethyl barbituric acid, and dimedone allows for their condensation with suitable electrophiles to form the spiro framework.
The double Michael addition of these active methylene heterocycles to 1,5-diaryl-1,4-pentadien-3-ones is a primary route to various substituted diazaspiro[5.5]undecanes. rsc.orgrsc.org For instance, reacting barbituric acid or N,N-dimethyl barbituric acid with diarylideneacetones leads to the formation of 7,11-diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones. rsc.org Similarly, using thiobarbituric acid as the active methylene component yields 3-thioxo-2,4-diazaspiro[5.5]undecane-1,5,9-trione derivatives. rsc.orgrsc.org
A one-pot synthesis of 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-triones has also been achieved through the Michael reaction between dimedone (5,5-dimethylcyclohexane-1,3-dione) and trans,trans-diarylideneacetones, a reaction that can be facilitated by Lewis acid catalysts. researchgate.net Another efficient approach involves a three-component condensation of barbituric acid, an aromatic aldehyde, and urea (B33335) under ultrasound irradiation, catalyzed by p-toluenesulfonic acid (p-TSA), to produce diazaspiro[5.5]undecane-1,5,9-trione derivatives. sid.ir
| Active Methylene Compound | Electrophile/Reaction Partner | Resulting Spiro Compound Core | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| Barbituric Acid | 1,5-Diaryl-1,4-pentadien-3-one | 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone | None / Ethylene Glycol, 100°C | rsc.org |
| Thiobarbituric Acid | 1,5-Diaryl-1,4-pentadien-3-one | 3-Thioxo-2,4-diazaspiro[5.5]undecane-1,5,9-trione | Base-catalysed | clockss.org |
| N,N-Dimethyl Barbituric Acid | 1,5-Diaryl-1,4-pentadien-3-one | 2,4-Dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone | Diethylamine / DCM | nih.govresearchgate.net |
| Dimedone | trans,trans-Diarylideneacetones | 3,3-Dimethylspiro[5.5]undecane-1,5,9-trione | Lewis Acid | researchgate.net |
| Barbituric Acid / Urea | Aromatic Aldehyde | Diazaspiro[5.5]undecane-1,5,9-trione | p-TSA / Ultrasound | sid.ir |
Reactions with Diarylideneacetones and Penta-1,4-diene-3-one Derivatives
Diarylideneacetones, which are 1,5-diaryl substituted derivatives of penta-1,4-dien-3-one, are key electrophilic partners in the synthesis of the this compound system. researchgate.net These symmetric divinylketones contain two electrophilic centers that are susceptible to nucleophilic attack, making them ideal substrates for double Michael addition reactions. researchgate.net
The reaction of various diarylideneacetones with N,N-dimethyl barbituric acid in ethylene glycol at 100°C has been shown to complete within 35–55 minutes, yielding the corresponding 2,4-dimethyl-7,11-diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives in good yields. rsc.org This methodology is robust and accommodates a range of aryl and heteroaryl substituents on the diarylideneacetone framework. researchgate.net The synthesis of 7,11-diaryl-2,4-diazaspiro[5.5]undecane-1,5,9-triones is achieved in a two-step process starting with the base-catalyzed double Michael addition of thiobarbiturates to dibenzalacetone, followed by reductive desulfurization. clockss.org
| Diarylideneacetone Derivative (Ar group) | Nucleophile | Resulting Spiro Product | Reference |
|---|---|---|---|
| 1,5-Diphenyl-1,4-pentadien-3-one | Barbituric Acid | 7,11-Diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone | rsc.org |
| 1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one | N,N-Dimethyl Barbituric Acid | 7,11-Bis(4-fluorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone | nih.gov |
| 1,5-Bis(4-(trifluoromethyl)phenyl)penta-1,4-dien-3-one | N,N-Dimethyl Barbituric Acid | 2,4-Dimethyl-7,11-bis(4-(trifluoromethyl)phenyl)-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone | nih.gov |
| 1,5-Bis(2-chlorophenyl)-1,4-pentadien-3-one | Dimedone | 7,11-Bis(2-chlorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione | researchgate.net |
Stereoselective Synthesis of this compound Derivatives
Controlling the three-dimensional arrangement of atoms during the synthesis of spirocycles is a significant challenge. Recent advancements have led to methodologies that offer high levels of stereocontrol, yielding specific diastereomers or enantiomers.
Diastereoselective Approaches
A stereoselective synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives has been developed using a base-promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diarylideneacetones. researchgate.net This protocol, which employs diethylamine as a base at ambient temperature, furnishes the diazaspiro compounds in excellent yields. researchgate.net Crucially, single-crystal X-ray analysis of the products reveals that the cyclohexanone unit of the spirocycle preferentially adopts a chair conformation. researchgate.net This conformational preference is a key factor in directing the diastereoselectivity of the cyclization process.
Enzymatic Protocols for Spiro[5.5]undecane Derivatives
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods. A novel enzymatic protocol for the synthesis of spiro[5.5]undecane derivatives has been developed utilizing the promiscuous activity of D-aminoacylase (DA). researchgate.netresearchgate.net This enzyme catalyzes a [5+1] double Michael addition to produce (hetero)spiro[5.5]undecane derivatives in moderate yields. researchgate.netresearchgate.net A remarkable feature of this biocatalytic methodology is its high stereoselectivity; in all reported cases, almost exclusively the cis isomers were obtained, as confirmed by NMR spectroscopy. researchgate.netresearchgate.net This represents the first report of a hydrolase-catalyzed double Michael addition in an organic solvent. researchgate.netresearchgate.net
Catalytic Systems in this compound Synthesis
The choice of catalyst plays a pivotal role in the efficiency, selectivity, and environmental impact of the synthesis of this compound derivatives. While some syntheses proceed without a catalyst, many are significantly improved by the addition of a catalytic agent. rsc.orgrsc.org
Base Catalysis : Simple organic bases like diethylamine (NHEt2) are effective in promoting the [5+1] double Michael addition between N,N-dimethylbarbituric acid and diarylideneacetones, leading to stereoselective product formation. nih.govresearchgate.net
Acid Catalysis : Both Lewis acids and Brønsted acids have been utilized. Lewis acids have been shown to catalyze the Michael reaction between dimedone and diarylideneacetones. researchgate.net In another approach, p-toluenesulfonic acid (p-TSA), an inexpensive and readily available Brønsted acid, has been used to catalyze the three-component synthesis of diazaspiro[5.5]undecane-1,5,9-triones under ultrasound irradiation, which enhances reaction rates. sid.ir
Metal-Based Catalysis : Nickel boride, generated in situ, is used for the reductive desulfurization of 7,11-diaryl-3-thioxo-2,4-diazaspiro[5.5]undecane-1,5,9-triones to afford the corresponding desulfurized products. clockss.org The reaction is typically carried out in dry methanol (B129727) at ambient temperature. clockss.org
Enzymatic Catalysis : As mentioned previously, enzymes like D-aminoacylase are emerging as powerful catalysts for achieving high stereoselectivity in the synthesis of spiro[5.5]undecane derivatives. researchgate.netresearchgate.net
Catalyst-Free Conditions : It is noteworthy that the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones can be achieved with high efficiency in the absence of any catalyst, simply by heating the reactants in ethylene glycol. rsc.orgrsc.org This highlights a green chemistry approach that minimizes waste and avoids the use of potentially toxic or expensive catalysts.
| Catalyst Type | Specific Catalyst | Reaction | Reference |
|---|---|---|---|
| Base | Diethylamine (NHEt2) | [5+1] Double Michael Addition | nih.govresearchgate.net |
| Brønsted Acid | p-Toluenesulfonic acid (p-TSA) | Three-component condensation | sid.ir |
| Lewis Acid | Not specified | Michael Reaction | researchgate.net |
| Metal-based | Nickel Boride | Reductive Desulfurization | clockss.org |
| Enzyme | D-aminoacylase (DA) | Stereoselective [5+1] Double Michael Addition | researchgate.netresearchgate.net |
| None | N/A (Thermal) | [5+1] Double Michael Addition | rsc.orgrsc.org |
Application of Lewis Acid Catalysts
Lewis acid catalysis plays a crucial role in the synthesis of spiro[5.5]undecane systems. One notable application involves the one-pot synthesis of 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-triones through a Michael reaction. banglajol.info This reaction utilizes dimedone and trans,trans-diarylideneacetones in the presence of a Lewis acid catalyst like anhydrous zinc chloride (ZnCl₂). banglajol.info The mechanism is proposed to proceed through the formation of a Michael 1:1 adduct, which then undergoes cyclization to form the spiro compound. banglajol.info This method provides an efficient route for creating functionalized spiro systems. banglajol.info
Stereoselective synthesis of spiro[5.5]undecane systems has also been achieved using Lewis acid-promoted spiroannulation of bis-acetals. banglajol.info Furthermore, various Lewis acid transition-metal complexes have been investigated for their catalytic effects in cycloaddition reactions leading to spiro compounds. thieme-connect.com
Role of Ionic Liquids (e.g., 1-methylimidazolium (B8483265) trifluoroacetate)
Ionic liquids (ILs) are increasingly recognized for their potential as sustainable and effective media in organic synthesis. mpg.demdpi.com Their unique properties, such as low vapor pressure and high thermal stability, make them attractive alternatives to conventional organic solvents. mdpi.com In the context of spiro compound synthesis, ionic liquids can act as both solvents and catalysts. nih.govscirp.org
For instance, 1-methylimidazolium trifluoroacetate (B77799) ([Hmim]Tfa), a protic ionic liquid, has been successfully used as a solvent and catalyst in Biginelli reactions to produce dihydropyrimidinones, which can be precursors to more complex heterocyclic systems. scirp.org The synthesis of [Hmim]Tfa itself can be achieved by reacting 1-methylimidazole (B24206) with trifluoroacetic acid, a process that can be enhanced by ultrasonic irradiation. scirp.org The use of ionic liquids in such reactions often leads to high yields and allows for easy recycling of the catalyst. scirp.org Imidazolium-based ionic liquids, in particular, have been widely studied as solvents for the synthesis of active pharmaceutical ingredients (APIs) and their precursors. mdpi.com
Base-Promoted Reactions (e.g., Diethylamine, Triethylamine)
Base-promoted reactions are a cornerstone in the synthesis of diazaspiro[5.5]undecane derivatives. A notable example is the stereoselective synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives. researchgate.net This method employs a cascade cyclization involving a [5+1] double Michael addition of N,N-dimethylbarbituric acid to diarylideneacetones. researchgate.netresearchgate.net The reaction is efficiently promoted by diethylamine at ambient temperature, yielding the desired diazaspiro[5.5]undecane derivatives in excellent yields. researchgate.net
The proposed mechanism involves the diethylamine acting as a base to facilitate the initial Michael addition, followed by a subsequent intramolecular cyclization. researchgate.net Triethylamine is another common base used in similar synthetic transformations, including the synthesis of spiro-β-lactams via a modified Staudinger reaction. rsc.org In these reactions, the base is crucial for generating the nucleophilic species required for the key bond-forming steps. masterorganicchemistry.com
Table 1: Comparison of Base-Promoted Synthesis Methods
| Method | Reactants | Base | Key Features |
| Double Michael Addition | N,N-dimethylbarbituric acid, diarylideneacetones | Diethylamine | High yields, stereoselective, ambient temperature. researchgate.net |
| Staudinger Reaction | N-phenyl-11H-indeno[1,2-b]quinoxalin-11-imine, phenoxyacetic acid derivatives | Triethylamine | Forms spiro-β-lactams, diastereomeric products. rsc.org |
Ultrasound Irradiation Assisted Synthesis
Ultrasound irradiation has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. researchgate.net This technique has been applied to the synthesis of diazaspiro[5.5]undecane derivatives. researchgate.net For example, a facile and environmentally friendly approach for synthesizing diazaspiro[5.5]undecane-1,5,9-trione derivatives has been developed using p-toluenesulfonic acid (p-TSA) as a catalyst under ultrasound irradiation. researchgate.net
The beneficial effects of ultrasound are attributed to the phenomenon of acoustic cavitation, which generates localized high-energy zones, thereby accelerating the reaction rate. scirp.org This method has also been utilized in the synthesis of the ionic liquid 1-methylimidazolium trifluoroacetate, where sonication was shown to improve the yield compared to silent reactions. scirp.org The application of ultrasound offers a green and efficient alternative to conventional heating methods for the synthesis of these important heterocyclic compounds. researchgate.net
Protecting Group Strategies in this compound Synthesis
The synthesis of complex molecules like this compound and its derivatives often requires the use of protecting groups to ensure regioselectivity and control the reactivity of functional groups. google.com The two amino groups in the diazaspiro core present a particular challenge, necessitating careful protection and deprotection strategies. google.com
Protection and Deprotection of Amino Groups
The selective protection of one or both amino groups is a critical step in the multistep synthesis of many this compound-containing compounds. google.com Carbamate protecting groups, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), are commonly employed due to their stability and well-established deprotection protocols. masterorganicchemistry.com
The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and can be removed under acidic conditions, for instance, with trifluoroacetic acid (TFA) or hydrochloric acid in dioxane. masterorganicchemistry.comsoton.ac.uk The Cbz group, introduced using benzyl (B1604629) chloroformate (Cbz-Cl), is stable to acidic conditions but can be cleaved by catalytic hydrogenation. masterorganicchemistry.com This orthogonality allows for the selective deprotection of one amine while the other remains protected. masterorganicchemistry.com For example, a Boc-protected amine can be deprotected in the presence of a Cbz-protected amine, and vice versa. masterorganicchemistry.com
Table 2: Common Amino Protecting Groups and Deprotection Conditions
| Protecting Group | Reagent for Protection | Deprotection Conditions |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) or HCl/dioxane masterorganicchemistry.comsoton.ac.uk |
| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (e.g., H₂, Pd/C) masterorganicchemistry.com |
Benzylation and Debenzylation Protocols
Benzylation is another important strategy for protecting the amino groups in the synthesis of this compound derivatives. The benzyl group can be introduced via reaction with benzyl halides. sigmaaldrich.comuni.lu For instance, 1-benzyl-1,4-diazaspiro[5.5]undecane can be synthesized as a key intermediate. sigmaaldrich.com
Reactivity and Mechanistic Investigations of 1,4 Diazaspiro 5.5 Undecane Scaffolds
Nucleophilic Substitution Reactions Involving 1,4-Diazaspiro[5.5]undecane
The nitrogen atoms within the this compound framework can participate in nucleophilic substitution reactions, enabling the formation of various substituted derivatives. smolecule.com In synthetic pathways aimed at producing complex molecules, the spirocyclic core is often constructed first, followed by the introduction of desired functional groups. For instance, after the formation of a 1,4-diazaspiro[5.5]undecan-3-one intermediate, a heteroaryl group can be appended via a nucleophilic aromatic substitution reaction. google.comgoogle.com This late-stage functionalization highlights the utility of the diazaspiro moiety as a stable scaffold that can be derivatized to achieve specific therapeutic targets.
Electrophilic Reactions and Derivatization
The secondary amine functionalities of the this compound ring are reactive towards a range of electrophiles. This allows for extensive derivatization through processes such as alkylation and acylation.
Alkylation and acylation are common strategies for modifying diazaspiro[5.5]undecane scaffolds. In the synthesis of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, N-alkylation is a key final step to introduce target moieties in good yields. acs.org Similarly, acylation with various acyl halides is employed to build upon the core structure. acs.org
Studies on the closely related 1,7-diazaspiro[5.5]undecane provide further insight into this reactivity. Reactions with electrophiles such as alkyl halides, acid chlorides, and sulfonyl chlorides have been explored. lookchem.comnih.gov For example, reaction with acetyl chloride leads to spirocycle scission, forming N-acylated enamines. lookchem.com This occurs because once the first amine is converted into a less nucleophilic amide, the internal imine becomes the next most reactive site, leading to ring-opening. lookchem.com
Table 1: Reaction of 1,7-Diazaspiro[5.5]undecane with Electrophiles
| Electrophile | Reagents and Conditions | Product(s) | Outcome |
|---|---|---|---|
| Allyl bromide | K₂CO₃, MeCN | N,N'-diallyl-4-aminobutyl-tetrahydropyridine | Spirocycle scission |
| Benzyl (B1604629) bromide | K₂CO₃, MeCN | N,N'-dibenzyl-4-aminobutyl-tetrahydropyridine | Spirocycle scission |
| Acetyl chloride | Et₃N, CH₂Cl₂ | N-(4-(N-acetyl(but-3-en-1-yl)amino)piperidin-1-yl)acetamide (Enamine) | Spirocycle scission |
Data derived from studies on the analogous 1,7-diazaspiro[5.5]undecane scaffold. lookchem.comnih.gov
The reaction of diazaspiro[5.5]undecane systems with alkane dihalides can lead to the formation of novel polycyclic structures. Research on 1,7-diazaspiro[5.5]undecane demonstrates that the reaction outcome is dependent on the length of the dihalide chain. lookchem.comnih.gov
When the dihalide can form a stable five-membered or larger ring, an initial intermolecular alkylation is followed by a second, intramolecular alkylation. This process results in the formation of bicyclic imino-amines. However, for dihalides that would result in strained, smaller rings (e.g., four-membered), the reaction proceeds through alkylation of the second amine via the spiroaminal tautomer, leading to the formation of tricyclic spiroaminal adducts where the core spirane structure is retained. lookchem.com
Redox Behavior and Electrochemistry of this compound Derivatives
The redox properties of this compound derivatives, particularly dione (B5365651) structures, have been investigated to understand their electrochemical behavior and the mechanisms of their transformation.
The electrolytic oxidation of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones has been studied in non-aqueous media. rsc.orgresearchgate.netscispace.com This process results in the cleavage of the heterocyclic ring. The primary product isolated from this oxidation is N-(1-aminocyclohexanecarbonyl)oxamic acid, which is obtained in a high yield of approximately 80%. rsc.orgresearchgate.net The proposed mechanism involves the oxidative opening of the diazaspiro ring system.
The electrochemical reduction of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones follows a different pathway. rsc.orgresearchgate.net The main product of the reduction is the corresponding alcohol, formed by the reduction of one of the carbonyl groups, with a yield of around 60%. rsc.orgresearchgate.net In addition to alcohol formation, trace amounts of a dimer have also been identified as a minor product of the reduction process. rsc.orgresearchgate.net Another reduction strategy involves the reductive desulfurization of related 7,11-diaryl-3-thioxo-2,4-diazaspiro[5.5]undecane-1,5,9-triones using nickel boride to yield 7,11-diaryl-2,4-diazaspiro[5.5]undecane-1,5,9-triones. clockss.org
Table 2: Products of Redox Reactions of 1-Substituted-1,4-Diazaspiro[5.5]undecane-3,5-diones
| Redox Process | Major Product | Yield | Minor Product(s) |
|---|---|---|---|
| Electrolytic Oxidation | N-(1-aminocyclohexanecarbonyl)oxamic acid | 80% | - |
Data from electrochemical studies in non-aqueous media. rsc.orgresearchgate.net
Ring Cleavage and Rearrangement Reactions of Diazaspiro[5.5]undecane Systems
While the this compound core is generally stable, it can undergo rearrangement reactions under specific conditions, demonstrating the dynamic nature of the spirocyclic system.
A notable transformation is the 1→9 acyl group shift observed in a 1-acyl-1,9-diazaspiro[5.5]undecane derivative. This intramolecular acyl migration highlights the potential for positional isomerization of substituents on the diazacyclic framework. google.com Such rearrangements are significant in the context of modifying the substitution pattern to fine-tune the biological activity of derivatives.
In a related synthetic context, the Beckmann rearrangement is a key step in the formation of a spiro lactam, which can serve as a precursor to this compound systems. The reaction of a ketone with hydroxylamine (B1172632) forms an oxime, which then rearranges to the corresponding spiro lactam. google.com While this is a formative reaction of a related structure rather than a reaction of the diazaspirocycle itself, it illustrates the types of rearrangements that are pertinent to this class of compounds.
Further research into the direct ring cleavage of the this compound nucleus is needed to fully comprehend its stability and reactivity under various chemical environments.
Intramolecular Cyclization and Cascade Reactions
Intramolecular cyclization and cascade reactions are powerful strategies for the efficient construction of the this compound scaffold, often leading to complex molecular architectures in a single step.
A prominent method for the synthesis of substituted 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones is the cascade [5+1] double Michael addition. This reaction typically involves the condensation of a barbituric acid derivative with a 1,5-diaryl-1,4-pentadien-3-one. nih.govjst.go.jpcardiff.ac.uknih.gov The process is often catalyzed by a base, such as diethylamine (B46881), and can be promoted by microwave irradiation to reduce reaction times and improve yields. researchgate.net This methodology allows for the regioselective synthesis of highly functionalized diazaspiro[5.5]undecane systems in excellent yields. nih.govjst.go.jpcardiff.ac.uk
Another key intramolecular cyclization approach involves the reaction of (1-(aminomethyl)cyclohexyl)glycine, which upon heating, internally cyclizes to produce 1,4-diazaspiro[5.5]undecan-3-one. acs.org This reaction is a critical step in a multi-step synthesis starting from cyclohexanone (B45756). acs.orgresearchgate.net
The following table summarizes representative intramolecular cyclization and cascade reactions leading to this compound derivatives.
Table 1: Examples of Intramolecular Cyclization and Cascade Reactions
| Reactants | Product | Reaction Type | Conditions | Yield (%) | Reference(s) |
|---|---|---|---|---|---|
| N,N-dimethylbarbituric acid, Diarylideneketones | 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives | Cascade [5+1] double Michael addition | Diethylamine, ambient temperature | up to 98% | nih.gov |
| N,N-dimethylbarbituric acid, 1,5-Diaryl-1,4-pentadien-3-ones | 2,4-Diazaspiro[5.5]undecane-1,5,9-trione derivatives | Cascade [5+1] double Michael addition | Microwave irradiation | 78-92% | researchgate.net |
| (1-(Aminomethyl)cyclohexyl)glycine | 1,4-Diazaspiro[5.5]undecan-3-one | Intramolecular cyclization | Heat | Not specified | acs.org |
| 2-Thiobarbituric acid, Dibenzalacetones | 7,11-Diaryl-3-thioxo-2,4-diazaspiro[5.5]undecane-1,5,9-triones | Double Michael addition | Triethanolamine, EtOH | Not specified | thieme-connect.com |
Functional Group Transformations within the this compound Framework
Once the this compound core is assembled, it serves as a versatile platform for a variety of functional group transformations. These modifications are essential for creating libraries of compounds with diverse properties for applications in drug discovery and materials science.
The secondary amine nitrogens within the spirocycle are common sites for derivatization. N-alkylation and N-arylation reactions are frequently employed to introduce a wide range of substituents. For instance, the nitrogen at position 9 can be alkylated using various alkyl halides. mdpi.com Similarly, N-arylation can be achieved through coupling reactions, such as the Buchwald-Hartwig or Ullmann couplings, to introduce aryl or heteroaryl moieties.
Acylation of the nitrogen atoms is another important transformation, often accomplished using acyl chlorides or anhydrides. These reactions allow for the introduction of amide functionalities, which can significantly influence the biological activity of the resulting molecules.
Furthermore, other parts of the diazaspiro[5.5]undecane framework can also be modified. A notable example is the reductive desulfurization of 7,11-diaryl-3-thioxo-2,4-diazaspiro[5.5]undecane-1,5,9-triones using nickel boride to yield the corresponding 7,11-diaryl-2,4-diazaspiro[5.5]undecane-1,5,9-triones. thieme-connect.com
The table below provides a summary of key functional group transformations performed on the this compound scaffold.
Table 2: Examples of Functional Group Transformations
| Starting Material | Reagent(s) | Product | Transformation Type | Reference(s) |
|---|---|---|---|---|
| 1,9-Diazaspiro[5.5]undecane derivative | Alkyl halides | N-alkylated 1,9-diazaspiro[5.5]undecane | N-Alkylation | mdpi.com |
| 1-Oxa-4,9-diazaspiro[5.5]undecane derivative | Aryl halides, Pd catalyst | N-arylated 1-oxa-4,9-diazaspiro[5.5]undecane | N-Arylation (Buchwald-Hartwig/Ullmann) | |
| 1-Oxa-4,9-diazaspiro[5.5]undecane derivative | Acyl halide | N-acylated 1-oxa-4,9-diazaspiro[5.5]undecane | N-Acylation | |
| 7,11-Diaryl-3-thioxo-2,4-diazaspiro[5.5]undecane-1,5,9-triones | Nickel boride | 7,11-Diaryl-2,4-diazaspiro[5.5]undecane-1,5,9-triones | Reductive desulfurization | thieme-connect.com |
Advanced Spectroscopic and Crystallographic Characterization of 1,4 Diazaspiro 5.5 Undecane Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,4-diazaspiro[5.5]undecane derivatives in solution.
¹H-NMR and ¹³C-NMR for Structural Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in defining the connectivity and chemical environment of atoms within the spirocyclic framework.
In a study of 2,4-dimethyl-diphenyl-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetraone, the ¹H-NMR spectrum in DMSO-d6 showed signals for the N-methyl protons at δ 2.68 and 2.85 ppm, the methine protons at δ 5.28 ppm, and the aromatic protons as a multiplet between δ 7.08 and 7.28 ppm. sid.ir The corresponding ¹³C-NMR spectrum displayed distinct signals for the N-methyl carbons (δ 27.8, 28.7 ppm), the spiro carbon (δ 62.0 ppm), and the carbonyl carbons (δ 149.4, 155.87, 163.6, 168.2 ppm), among others. sid.ir
For 1,4-diazaspiro[5.5]undecan-3-one, the ¹H-NMR spectrum in Chloroform-d revealed a multiplet for the cyclohexyl protons between δ 1.41 and 1.62 ppm, a doublet for the CH₂ group adjacent to the nitrogen at δ 3.16 and 3.17 ppm, and a singlet for the other CH₂ group at δ 3.48 ppm. google.com The NH proton appeared as a broad singlet at δ 6.22 ppm. google.com
The following table provides a summary of ¹H-NMR and ¹³C-NMR data for selected this compound derivatives.
| Compound Name | Solvent | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |
| 2,4-Dimethyl-diphenyl-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetraone sid.ir | DMSO-d6 | 2.68, 2.85 (s, 6H, 2NMe), 5.28 (s, 2H, 2CH), 7.08–7.28 (m, 10H, Ar), 7.18 (s, 2H, 2NH) | 27.8, 28.7, 58.8, 62.0, 127.4, 128.8, 129.4, 135.9, 149.4, 155.87, 163.6, 168.2 |
| 1,4-Diazaspiro[5.5]undecan-3-one google.com | Chloroform-d | 1.41–1.62 (m, 10H), 3.16, 3.17 (d, J=2.6 Hz, 2H), 3.48 (s, 2H), 6.22 (s, 1H) | Not Reported |
| 7,11-Bis(2-methylphenyl)-2,4-diaza-spiro[5.5]undecane-1,3,5,9-tetraone scispace.com | DMSO-d6 | 2.30 (s, 6H, 2CH₃), 3.50-3.55 (m, 2H, H-8e, H-10e), 4.30-4.40 (m, 2H, H-7a, H-11a), 4.50-4.60 (m, 2H, H-8a, H-10a), 7.00-7.20 (m, 8H, Ar-H), 11.00 (s, 2H, NH) | 21.0, 35.1, 44.3, 58.2, 126.5, 127.8, 130.5, 135.7, 140.2, 151.0, 167.9, 209.4 |
Analysis of Chemical Shifts and Coupling Constants in Spirocyclic Systems
The rigid spirocyclic framework of this compound derivatives leads to distinct chemical shifts and coupling constants that are informative of their stereochemistry. For instance, in 7,11-diaryl-2,4-diazaspiro[5.5]undecane-1,5,9-triones, the protons at positions 8 and 10 exhibit characteristic coupling patterns. scispace.comarkat-usa.org The axial and equatorial protons are diastereotopic, resulting in separate signals with different coupling constants.
In the ¹H-NMR spectrum of 2,4-diethyl-7,11-bis(4-fluorophenyl)-3-thioxo-2,4-diazaspiro[5.5]undecane-1,5,9-trione, the axial protons (H8a and H10a) appear as a triplet at δ 3.67 ppm with a coupling constant of 14.4 Hz, while the equatorial protons (H8e and H10e) appear as a doublet of doublets at δ 2.63 ppm with coupling constants of 15.6 and 4.8 Hz. arkat-usa.org These coupling constants are indicative of the geometric relationships between the protons.
Non-Equivalence of Protons and Carbons Due to Spiro Geometry
The spiro center in this compound derivatives renders certain protons and carbons chemically non-equivalent, even if they appear to be symmetrically positioned. This non-equivalence arises from the fixed spatial orientation of the two rings relative to each other.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of this compound derivatives. Electron ionization (EI) is a common technique used for this purpose.
The mass spectrum of 2,4-dimethyl-diphenyl-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetraone shows a molecular ion peak (M⁺) at m/z 392. sid.ir Key fragment ions are observed at m/z 260, 243, 186, and 106, which correspond to specific fragmentation patterns of the parent molecule. sid.ir
For 7,11-bis-(4-chlorophenyl)-3-thioxo-2,4-diaza-spiro[5.5]undecane-1,5,9-trione, the mass spectrum displays a molecular ion peak at m/z 447.14, with a characteristic isotopic pattern for the two chlorine atoms. scispace.com
The table below summarizes the mass spectral data for several this compound derivatives.
| Compound Name | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2,4-Dimethyl-diphenyl-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetraone sid.ir | EI | 392 (M⁺, 17%) | 260 (13%), 243 (31%), 186 (18%), 106 (100%) |
| Di(4-chlorophenyl)-2,4,8,10-tetraazaspiro[5.5]-undecane-1,3,5,9-tetraone sid.ir | EI | 432 (M⁺, 8%) | 400 (35%), 215 (55%), 138 (100%) |
| 7,11-Bis-(2-methylphenyl)-2,4-diaza-spiro[5.5]undecane-1,3,5,9-tetraone scispace.com | EI | 390.2 (M⁺, 5%) | 392.2 (M⁺+2, 100%), 263.2 (17%), 231.2 (47%), 145.1 (40%) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound derivatives. The positions of the absorption bands provide information about the types of bonds and their chemical environment.
In the IR spectra of 2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives, strong absorption bands are typically observed for the N-H and C=O stretching vibrations. sid.ir For example, di(4-chlorophenyl)-2,4,8,10-tetraazaspiro[5.5]-undecane-1,3,5,9-tetraone exhibits N-H stretching bands at 3146 and 3065 cm⁻¹ and C=O stretching bands at 1724 and 1692 cm⁻¹. sid.ir
The presence of a thione group in 3-thioxo-2,4-diaza-spiro[5.5]undecane derivatives gives rise to a characteristic C=S stretching band. scispace.com
The following table presents characteristic IR absorption bands for some this compound derivatives.
| Compound Name | N-H Stretching (cm⁻¹) | C=O Stretching (cm⁻¹) | Other Key Bands (cm⁻¹) |
| Di(4-chlorophenyl)-2,4,8,10-tetraazaspiro[5.5]-undecane-1,3,5,9-tetraone sid.ir | 3146, 3065 | 1724, 1692 | - |
| Di(4-methylphenyl)-2,4,8,10-tetraazaspiro[5.5]-undecane-1,3,5,9-tetraone sid.ir | 3235, 2975 | 1724, 1692 | - |
| 7,11-Bis-(2-methylphenyl)-2,4-diaza-spiro[5.5]undecane-1,3,5,9-tetraone scispace.com | 3220 | 1750, 1700, 1670 | 1560, 1520 |
| 7,11-Bis-(2-methylphenyl)-3-thioxo-2,4-diaza-spiro[5.5]undecane-1,5,9-trione scispace.com | 3175 | 1700, 1675 | 1625 (C=C), 1535 (C=S) |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromism Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound derivatives. The position and intensity of the absorption bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism.
Studies on diazaspiro[5.5]undecane-1,3,5,9-tetraones and their 3-thioxo analogues have shown that the Stokes shift, which is the difference between the absorption and emission maxima, increases with increasing solvent polarity. nih.gov This behavior is often analyzed using Lippert-Mataga and Reichardt methods to understand the change in dipole moment upon electronic excitation. nih.gov
For example, 7,11-bis-(4-dimethylamino-phenyl)-2,4-diaza-spiro[5.5]undecane-1,3,5,9-tetraone exhibits absorption maxima at 266 nm and 213 nm in methanol (B129727). scispace.com The electronic spectrum of 7,11-bis(2,4-dichlorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone in dichloromethane (B109758) shows a maximum absorption at 232 nm. ias.ac.in
The solvatochromic behavior of these compounds is a subject of ongoing research, with studies employing linear solvation energy relationships and theoretical calculations to further understand the solvent-solute interactions. nih.gov
Single-Crystal X-ray Diffraction (XRD) for Absolute Configuration and Conformational Analysis
Single-crystal X-ray diffraction (XRD) is an indispensable analytical technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. In the study of this compound derivatives, XRD provides definitive insights into the spiro-heterocyclic framework, the preferred conformations of the constituent rings, and the nature of intermolecular forces that govern the crystal packing.
Elucidation of Spiro-Heterocyclic Structure
The fundamental architecture of this compound derivatives is characterized by two heterocyclic rings connected by a single, common carbon atom, known as the spiro center. Single-crystal XRD analysis unequivocally confirms this spirocyclic fusion. For instance, in the structure of 7,11-bis(2,4-dichlorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone, the asymmetric unit contains one molecule where a cyclohexanone (B45756) ring and a pyrimidine-trione ring are joined at a spiro carbon. ias.ac.in This technique provides precise measurements of bond lengths and angles, which are in good agreement with theoretically calculated values, further validating the molecular structure. ias.ac.in
The analysis of various derivatives, including those synthesized through cascade [5+1] double Michael addition reactions, consistently reveals the formation of the diazaspiro[5.5]undecane core. researchgate.netnih.gov The crystallographic data not only confirms the covalent connectivity of the atoms but also allows for the assignment of the relative stereochemistry at the chiral centers.
Table 1: Selected Crystallographic Data for a this compound Derivative
| Parameter | 7,11-bis(2,4-dichlorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.3734 (19) |
| b (Å) | 12.382 (3) |
| c (Å) | 12.871 (3) |
| α (°) | 66.639 (7) |
| β (°) | 85.148 (7) |
| γ (°) | 70.690 (6) |
| Volume (ų) | 1154.5 (5) |
| Z | 2 |
Data sourced from reference ias.ac.in
Preferred Conformations (e.g., Chair Conformation of Cyclohexanone Unit)
Conformational analysis is crucial for understanding the steric and electronic properties of cyclic molecules. X-ray diffraction studies on various this compound derivatives have consistently shown that the six-membered rings adopt specific, low-energy conformations.
The cyclohexanone ring is predominantly found to adopt a stable chair conformation. ias.ac.inresearchgate.net This is the most energetically favorable conformation for a cyclohexane (B81311) ring, as it minimizes both angular and torsional strain. Similarly, the pyrimidine-containing ring, such as the pyrimidine-trione or N,N-dimethylbarbituric acid-derived ring, also tends to exist in a chair or a distorted chair conformation. ias.ac.innih.govmdpi.com In some instances, a twist-boat conformation has been observed for a piperidine (B6355638) ring within a diazaspiro[5.5]undecane scaffold, highlighting that subtle structural changes and crystal packing forces can influence the conformational preference. researchgate.net
In the crystal structure of 7,11-bis(2,4-dichlorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone, the cyclohexanone ring is nearly perpendicular to the mean plane of the pyrimidine (B1678525) ring, with a dihedral angle of 81.04 (2)°. ias.ac.in This spatial arrangement is a direct consequence of the spiro fusion and the chair conformations of the individual rings.
Intermolecular Hydrogen Bonding Interactions
The supramolecular assembly of this compound derivatives in the solid state is directed by a network of non-covalent interactions, with hydrogen bonding playing a pivotal role. While classical N-H···O or O-H···N hydrogen bonds may be present depending on the substitution pattern, weaker C-H···O hydrogen bonds are frequently observed and are significant in stabilizing the crystal lattice. ias.ac.inresearchgate.net
For example, in the crystal packing of 7,11-bis(2,4-dichlorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone, the molecules are linked into a three-dimensional network through non-classical hydrogen bonds, including C-H···O and C-H···Cl interactions. ias.ac.in Similarly, in fluorinated derivatives like 7,11-bis(4-fluorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone, the crystal structure is stabilized by intermolecular C-H···O and C-H···F hydrogen bonds. mdpi.com
Table 2: Examples of Intermolecular Hydrogen Bonds in this compound Derivatives
| Derivative | Donor-H···Acceptor |
|---|---|
| 7,11-bis(2,4-dichlorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone | C7—H7A···O1 |
| C10—H10B···Cl2 | |
| C23—H23C···O4 | |
| 7,11-bis(4-fluorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone | C2-H2A···O3 |
| C9-H9A···O2 | |
| C24-H24B···F1 |
Computational Chemistry and Quantum Mechanical Analyses of 1,4 Diazaspiro 5.5 Undecane
Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structure
A thorough search of scientific databases yields no specific studies that have published the optimized geometric parameters, such as bond lengths and angles, for 1,4-Diazaspiro[5.5]undecane calculated using DFT methods. Consequently, a detailed discussion of its electronic structure based on these calculations cannot be provided at this time.
Prediction of Infrared Vibrational Frequencies
Similarly, there are no available published data on the predicted infrared vibrational frequencies for this compound. Such data, which is crucial for the theoretical characterization of the molecule's vibrational modes, has not been reported in the scientific literature.
Calculation of NMR Chemical Shifts
Calculated Nuclear Magnetic Resonance (NMR) chemical shifts for this compound are also absent from the available literature. While experimental NMR data exists for some of its derivatives, a theoretical prediction for the parent compound is not documented.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra and Photophysical Behavior
The application of TD-DFT to understand the electronic spectra and photophysical properties of this compound has not been a subject of published research.
Comparison of Experimental and Theoretical Absorption Spectra
Due to the lack of both experimental and theoretical absorption spectra for the parent compound in the literature, a comparative analysis cannot be conducted.
Solvatochromic Analysis and Solvent Effect on Stokes Shift
A solvatochromic analysis, which investigates the effect of solvent polarity on the molecule's spectral shifts, including the Stokes shift, has not been reported for this compound.
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies
A Frontier Molecular Orbital (FMO) analysis, which is fundamental to understanding the chemical reactivity and electronic properties of a molecule through the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been published for this compound.
Natural Bond Orbital (NBO) Analysis for Atomic Charges and Polarity
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecular systems, providing insights into atomic charges, hybridization, and intramolecular interactions. For derivatives of the this compound scaffold, NBO calculations, often performed using Density Functional Theory (DFT) methods like B3LYP, reveal key details about the electronic structure and polarity of these molecules. ias.ac.insigmaaldrich.com
The charge distribution is fundamental to understanding a molecule's properties, including its dipole moment and molecular polarizability. researchgate.net In studies of various substituted 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones, NBO analysis has been employed to calculate the natural atomic charges on each atom. sigmaaldrich.comresearchgate.net These calculations consistently show the electronegative character of nitrogen and oxygen atoms within the heterocyclic rings. researchgate.net For instance, in fluorinated derivatives such as 7,11-bis(4-fluorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone, the analysis of natural atomic charges indicated a higher polarity compared to its trifluoromethyl-substituted counterpart. sigmaaldrich.com
NBO analysis also elucidates intramolecular charge transfer (ICT) interactions, which are crucial for molecular stability. ias.ac.in A significant finding in several diazaspiro[5.5]undecane derivatives is the strong electron delocalization from the lone pairs of the nitrogen atoms to the adjacent carbonyl groups. ias.ac.in This is quantified by high stabilization energy (E(2)) values for the interaction between the nitrogen lone pair orbital (LP(N)) and the antibonding orbital of the carbonyl group (BD*(C-O)). ias.ac.in Such hyperconjugation effects, where electron density is shared between filled and empty orbitals, contribute significantly to the stability of the spiro framework.
| Atomic Site | Typical Calculated Natural Charge (e) | Implication |
| Carbonyl Oxygen (O) | Negative (e.g., -0.387) researchgate.net | Electronegative site, acts as a hydrogen bond acceptor. |
| Ring Nitrogen (N) | Negative | Electronegative nature, participates in strong intramolecular charge transfer. ias.ac.inresearchgate.net |
| Carbonyl Carbon (C) | Positive | Electrophilic site, susceptible to nucleophilic attack. |
| Hydrogen (H) | Positive (e.g., +0.185) researchgate.net | Can participate in hydrogen bonding interactions. |
Note: The exact values of atomic charges are dependent on the specific derivative and the computational method used.
Molecular Modeling and Pharmacophore Generation for Receptor Interactions
Molecular modeling and pharmacophore generation are indispensable tools in modern drug discovery for designing ligands that can effectively bind to biological targets. For the this compound scaffold, these techniques have been instrumental in developing derivatives with specific activities at various receptors, notably the μ-opioid receptor (MOR) and the sigma-1 (σ1) receptor. acs.orgnih.gov
A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific receptor. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HYD), positive ionizable (PI), and negative ionizable (NI) centers. acs.org
In the development of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives as dual MOR agonists and σ1 receptor antagonists, a pharmacophore-based design strategy was employed. acs.orgnih.gov Since crystal structures for both receptors were not available at the project's outset, pharmacophore models were generated from known, potent ligands for each target. acs.org For the MOR, the well-known agonist morphine was used as a template to generate a pharmacophore model. acs.org The resulting models guided the synthesis and optimization of the diazaspiro[5.5]undecane derivatives, ensuring that the new compounds possessed the necessary features for dual receptor activity. acs.orgnih.gov
The general pharmacophore model for σ1 receptor ligands consists of a basic amine site and two hydrophobic regions located at specific distances from the amine. mdpi.com Molecular modeling studies on diazaspiro[5.5]undecane derivatives have explored how different substitutions on the core structure fit this pharmacophore. For example, introducing phenethyl groups at position 9 and substituted pyridyl moieties at position 4 of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold yielded compounds with a balanced dual profile of MOR agonism and σ1 antagonism. nih.gov These computational models help rationalize the structure-activity relationships (SAR) observed, providing a basis for further refinement of the ligands to improve potency and selectivity. acs.org
The table below outlines the key pharmacophoric features identified for the interaction of diazaspiro[5.5]undecane derivatives with the MOR and σ1 receptors.
| Receptor Target | Key Pharmacophoric Features | Role in Interaction |
| μ-Opioid Receptor (MOR) | Hydrogen Bond Acceptor (HBA), Hydrogen Bond Donor (HBD), Hydrophobic (HYD), Positive Ionizable (PI) | These features mimic the binding mode of endogenous and exogenous opioids like morphine, enabling agonistic activity. acs.org |
| Sigma-1 (σ1) Receptor | Basic Amine Site, Primary Hydrophobic Region, Secondary Hydrophobic Region | The spirocyclic core and its substituents are designed to occupy these regions, leading to antagonistic binding at the receptor. acs.orgmdpi.com |
Through these computational approaches, researchers can predict how a molecule will bind within a receptor's active site, guiding the synthesis of more effective and specific therapeutic agents based on the this compound framework.
Pharmacological and Biological Research on 1,4 Diazaspiro 5.5 Undecane and Analogues
Exploration of Diverse Biological Activities
Derivatives of the diazaspiro[5.5]undecane core structure have been investigated for a multitude of biological effects, demonstrating the scaffold's privileged nature in drug discovery.
Antimicrobial and Antiviral Properties
The synthesis and evaluation of diazaspiro[5.5]undecane derivatives have been a focus of research aimed at discovering new antimicrobial and antiviral agents. researchgate.netclockss.org Studies have shown that certain derivatives of 2,4-diazaspiro[5.5]undecane exhibit these properties. ontosight.aiontosight.ai The unique three-dimensional structure of the spirocyclic system is believed to contribute to its interaction with biological targets in pathogens. While specific data on 1,4-diazaspiro[5.5]undecane itself is limited in this context, the broader class of diazaspiro compounds shows promise. For instance, some barbituric and thiobarbituric acid derivatives, which are related structures, are known for their antiviral and antimicrobial activities. clockss.org Further research into novel derivatives, including those of 1-oxa-4,9-diazaspiro[5.5]undecane, continues to be an active area of investigation for developing new therapies against microbial and viral infections. scienceopen.com
Antitumor and Anticancer Effects (e.g., on Liver Adenocarcinoma Cells)
The quest for novel anticancer agents has led researchers to explore the potential of spiro[5.5]undecane derivatives. One study investigated the anticancer properties of a newly synthesized compound, 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione, on the human liver adenocarcinoma cell line, SK-HEP-1. dergipark.org.tr The results demonstrated a concentration-dependent decrease in cell viability, with a calculated IC₅₀ value of 23.67 ± 4 µM. dergipark.org.tr This suggests that this particular spiro[5.5]undecane derivative exhibits potent anticancer activity against liver cancer cells. dergipark.org.tr
Furthermore, other research has focused on synthesizing various 2,4-diazaspiro[5.5]undecane-1,5,9-trione and 1,3,5,9-tetraone derivatives and evaluating their in vitro anticancer activities. arkat-usa.org The findings from these studies underscore the potential of the diazaspiro[5.5]undecane framework as a valuable scaffold for the design of new anticancer drugs. dergipark.org.trarkat-usa.org Additionally, 1,4-diazaspiro[5.5]undecan-3-one and its analogues are being explored as intermediates in the synthesis of pharmaceutical compounds for treating disorders related to abnormal cellular proliferation. google.com
Table 1: Anticancer Activity of a Spiro[5.5]undecane Derivative on Liver Adenocarcinoma Cells
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione | SK-HEP-1 | 23.67 ± 4 |
Data from a study on the anticancer properties of a newly synthesized spiro[5.5]undecane compound. dergipark.org.tr
Fungicidal and Herbicidal Activities
The biological activities of diazaspiro[5.5]undecane derivatives extend to the agricultural sector, with research indicating their potential as both fungicidal and herbicidal agents. researchgate.net Specifically, derivatives of 2-thiobarbituric acid, which can be used to synthesize 2,4-diazaspiro[5.5]undecane-1,5,9-triones, are known to possess fungicidal and herbicidal properties. clockss.org This suggests that the diazaspiro[5.5]undecane scaffold could be a promising starting point for the development of new crop protection agents.
Mechanisms of Action and Target Modulation
The diverse biological activities of this compound analogues can be attributed to their ability to interact with and modulate various biological targets, including enzymes and receptors.
Inhibition of Acetyl CoA Carboxylase (ACC1/ACC2)
A significant area of research has focused on the potent inhibitory activity of 1,9-diazaspiro[5.5]undecane derivatives against acetyl-CoA carboxylase (ACC). vulcanchem.com ACC is a crucial enzyme in the biosynthesis of fatty acids, and its inhibition is a therapeutic target for metabolic diseases like obesity and type 2 diabetes. nih.govresearchgate.net
Researchers at Pfizer synthesized a library of 125 pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-ones and tested their inhibitory activity on human ACC1 and ACC2. researchgate.net Many of these compounds demonstrated potent inhibition, with IC₅₀ values in the nanomolar range. vulcanchem.comresearchgate.net For example, one derivative showed IC₅₀ values of 74 nM and 29 nM for ACC1 and ACC2, respectively. nih.gov Another study reported on spirolactam-based ACC inhibitors, which maintained potent inhibition of both ACC1 and ACC2 while having improved metabolic stability. acs.org The inhibition of ACC by these compounds is expected to reduce fatty acid synthesis and promote fatty acid oxidation, thereby offering a potential treatment for nonalcoholic fatty liver disease (NAFLD) and improving hepatic insulin (B600854) resistance. nih.gov
Table 2: ACC Inhibitory Activity of Selected 1,9-Diazaspiro[5.5]undecane Derivatives
| Compound Type | Target | IC₅₀ (nM) |
|---|---|---|
| Pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-one | ACC1 | 74 |
| Pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-one | ACC2 | 29 |
| 3,4-pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-ones | ACC1/ACC2 | 5-50 |
Data from studies on the synthesis and evaluation of 1,9-diazaspiro[5.5]undecane derivatives as ACC inhibitors. vulcanchem.comnih.gov
Neuropeptide Y (NPY) Receptor Antagonism (e.g., NPY Y5 receptor)
Antagonism of the neuropeptide Y (NPY) receptors, particularly the Y5 subtype, is another promising therapeutic avenue being explored with diazaspiro[5.5]undecane analogues. nih.gov NPY is a potent stimulator of food intake, and blocking its action is a strategy for developing anti-obesity drugs. benthamscience.comispub.com
Several 1,9-diazaspiro[5.5]undecane derivatives have been shown to act as NPY Y5 receptor antagonists. nih.gov These compounds have been evaluated for their ability to reduce food intake. While some preclinical studies showed promise, the translation to clinical efficacy in humans has been challenging. For instance, a potent and selective NPY Y5 receptor antagonist, MK-0557, which contains a spirocyclic core, did not produce clinically meaningful weight loss in a large clinical trial, despite being statistically significant. nih.govresearchgate.net This suggests that targeting only the NPY Y5 receptor may not be sufficient to overcome the complex and redundant neurochemical pathways that regulate energy balance. nih.gov Nevertheless, research in this area continues, with the aim of designing more effective NPY receptor antagonists. benthamscience.com
Sigma-1 (σ1) Receptor Antagonism
The this compound scaffold, particularly its oxygenated analogue 1-oxa-4,9-diazaspiro[5.5]undecane, has been a key structural motif in the development of potent sigma-1 (σ1) receptor antagonists. The σ1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum (ER) and plasma membranes, is implicated in a variety of cellular functions and is a target for therapeutic intervention in pain and other neurological disorders. acs.org
Researchers have successfully developed dual-acting compounds that exhibit both µ-opioid receptor (MOR) agonism and σ1 receptor antagonism. nih.govresearchgate.net This dual-modality approach aims to produce potent analgesics with a reduced side-effect profile compared to traditional opioids. nih.govnih.gov The design strategy often involves merging the pharmacophoric features of known MOR agonists and σ1 receptor antagonists into a single molecule centered around the diazaspiro[5.5]undecane core. acs.orgresearchgate.net One notable compound, 15au, emerged from these studies showing a balanced profile of MOR agonism and potent σ1 receptor antagonism. acs.orgnih.gov This compound demonstrated significant analgesic activity in animal models, which was comparable to oxycodone. acs.orgnih.gov The σ1 receptor antagonism component is believed to contribute to a better safety profile, including reduced constipation at equianalgesic doses compared to oxycodone. acs.orgacs.org
Mu-Opioid Receptor (MOR) Agonism
The same series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives that show potent σ1 receptor antagonism have also been engineered to act as agonists at the µ-opioid receptor (MOR). nih.govacs.org The MOR is a primary target for the most effective opioid analgesics. The development of compounds with dual MOR agonism and σ1 receptor antagonism is a novel strategy to achieve potent pain relief while mitigating typical opioid-related side effects. nih.govresearchgate.net
A lead optimization program led to the identification of compound EST73502 (also referred to as 14u), a 4-alkyl-1-oxa-4,9-diazaspiro[5.5]undecane derivative, as a clinical candidate for pain treatment. nih.govresearchgate.net This compound exhibits potent MOR agonism and σ1 receptor antagonism. nih.gov In preclinical studies, EST73502 demonstrated analgesic activity comparable to oxycodone in models of both acute and chronic pain. nih.govresearchgate.net Importantly, this was achieved with a reduction in adverse events commonly associated with opioids, such as the inhibition of intestinal transit and signs of opiate withdrawal. nih.govresearchgate.net The functional activity of these compounds at the MOR is typically assessed by measuring their ability to inhibit cyclic AMP (cAMP) production in cells expressing the receptor. acs.org
11β-Hydroxysteroid Dehydrogenase Type 1 Inhibition
Derivatives of the diazaspiro[5.5]undecane scaffold have been investigated for their ability to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov This enzyme is responsible for the intracellular conversion of inactive cortisone (B1669442) to the active glucocorticoid, cortisol, thereby amplifying local glucocorticoid action. nih.gov Inhibition of 11β-HSD1 is considered a promising therapeutic strategy for managing type 2 diabetes mellitus and obesity, as excess cortisol in adipose tissue is linked to the metabolic syndrome phenotype. nih.govnih.gov
Studies have identified 1,9-diazaspiro[5.5]undecane derivatives that exhibit significant inhibitory activity against 11β-HSD1, with reported IC50 values below 100 nM. nih.gov This line of research suggests that compounds incorporating this spirocyclic core could be developed as treatments for metabolic diseases. nih.govresearchgate.net
Induction of Endoplasmic Reticulum (ER) Stress Response
A distinct biological activity associated with the diazaspiro[5.5]undecane core is the induction of the endoplasmic reticulum (ER) stress response. The ER is a critical organelle for protein folding and calcium (Ca²⁺) homeostasis. plos.org Disruption of these functions leads to an accumulation of unfolded proteins, triggering the ER stress response, which, if prolonged, can lead to programmed cell death (apoptosis). plos.orgspandidos-publications.comspandidos-publications.com
A high-throughput screening of approximately 425,000 compounds identified a 2,9-diazaspiro[5.5]undecane core as a novel activator of the ER stress response. plos.org These compounds were found to deplete intracellular Ca²⁺ stores, leading to the activation of the molecular chaperone GRP78, a key event in initiating the ER stress pathway. plos.orgresearchgate.net This mechanism was shown to induce apoptosis-mediated cell death in various cancer cell lines, including glioma cells. plos.org Further investigation confirmed that the 2,9-diazaspiro[5.5]undecane spirocyclic core is essential for this activity. plos.org
Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles
Impact of Substituent Patterns on Activity
Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of this compound analogues for various biological targets.
For dual MOR agonist/σ1R antagonist activity, specific substitution patterns on the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold were found to be critical. nih.govacs.org The optimal profile was achieved with:
Phenethyl derivatives at position 9: This substitution was found to be highly favorable for activity. nih.govacs.org
Substituted pyridyl moieties at position 4: This feature was important for balancing the dual affinities. nih.govacs.org
Small alkyl groups at position 2: These groups contributed to the desired pharmacological profile. nih.govacs.org
For inhibitors of soluble epoxide hydrolase (sEH) based on a 1-oxa-4,9-diazaspiro[5.5]undecane scaffold, SAR studies on a trisubstituted urea (B33335) series revealed that compounds with para-substituents (such as methyl, methoxy, chloro, and nitro groups) on an aryl side chain linked to the urea moiety showed improved activity compared to those with ortho-substitutions. researchgate.net
In the context of γ-aminobutyric acid type A receptor (GABAAR) antagonists, research on 3,9-diazaspiro[5.5]undecane-based compounds highlighted the importance of the spirocyclic benzamide (B126) portion of the molecule. soton.ac.uk A structurally simplified analogue with an m-methylphenyl group demonstrated a high-nanomolar binding affinity and improved selectivity. soton.ac.uk
For the inducers of the ER stress response, the 2,9-diazaspiro[5.5]undecane core itself was identified as the key pharmacophoric element. plos.org Attempts to replace this spirocyclic core with various acyclic, monocyclic, or bicyclic systems led to a significant loss of potency in activating the GRP78 reporter assay. plos.org
Influence of Arene/Heteroarene Fused Rings
The fusion of aromatic or heteroaromatic rings to the diazaspiro[5.5]undecane framework has been explored to modulate biological activity. In the pursuit of acetyl-CoA carboxylase (ACC) inhibitors for treating metabolic diseases, researchers synthesized 1,9-diazaspiro[5.5]undecan-2-ones that incorporated a pyrazole (B372694) ring fused to positions 3 and 4 of the core structure. nih.gov This structural modification resulted in compounds with potent ACC inhibitory activity, with IC50 values as low as 67 nM. nih.gov
Another example involves the synthesis of 2,3-benzene-fused 1,9-diazaspiro[5.5]undecanes as potential synthetic analogues of α-tocopherol (vitamin E), aimed at inhibiting the oxidation of low-density lipoproteins (LDL). nih.gov
Interactive Data Table: Biological Activities of this compound Analogues
| Compound Series | Target(s) | Biological Activity | Key Structural Features | Reference |
| 1-Oxa-4,9-diazaspiro[5.5]undecanes | MOR / σ1R | Dual Agonist / Antagonist | 4-Alkyl/Aryl, 9-Phenethyl substitutions | nih.gov, nih.gov |
| 1,9-Diazaspiro[5.5]undecanes | 11β-HSD1 | Inhibitor (IC50 < 100 nM) | Diazaspiro core | nih.gov |
| 2,9-Diazaspiro[5.5]undecanes | ER Stress Pathway | Inducer / Activator | 2,9-Diazaspiro[5.5]undecane core | plos.org |
| 1,9-Diazaspiro[5.5]undecan-2-ones | ACC | Inhibitor (IC50 = 67 nM) | Fused pyrazole ring | nih.gov |
| 1-Oxa-4,9-diazaspiro[5.5]undecanes | sEH | Inhibitor | Trisubstituted urea with p-substituted aryl | researchgate.net |
| 3,9-Diazaspiro[5.5]undecanes | GABAAR | Antagonist | Spirocyclic benzamide | soton.ac.uk |
Role of Carbonyl Groups and Thioxo Functionalities
A common feature in many bioactive 1,9-diazaspiro[5.5]undecane derivatives is the presence of a carbonyl group at the 2-position of the spiro core. nih.govresearchgate.net This modification is frequently seen in compounds investigated for a variety of therapeutic applications. For instance, the 1,9-diazaspiro[5.5]undecan-2-one moiety has been incorporated as a substituent in molecules designed to treat obesity and other metabolic disorders. nih.govresearchgate.net
Furthermore, the synthesis of 7,11-diaryl-2,4-diazaspiro[5.5]undecane-1,5,9-triones and their 3-thioxo analogues has been a subject of interest. clockss.orgresearchgate.net The presence of multiple carbonyl groups, as seen in trione (B1666649) and tetraone derivatives, contributes to the unique chemical properties of these molecules. clockss.orgarkat-usa.orgresearchgate.netontosight.ai For example, in 7,11-diaryl-3-thioxo-2,4-diazaspiro[5.5]undecane-1,5,9-triones, the thioxo group can be selectively removed through reductive desulfurization, yielding the corresponding triones, demonstrating a method to modulate the structure and potential activity. clockss.org The anisotropic effect of the carbonyl groups at positions 1 and 5 can influence the chemical environment of nearby protons, as observed in NMR spectral data. researchgate.net
Studies on 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives have also been reported, highlighting the diverse range of structures achievable with multiple carbonyl functionalities. acs.org The reactivity of these carbonyl and thioxo groups allows for a variety of chemical transformations, enabling the synthesis of a diverse library of compounds for biological screening.
Therapeutic Potential in Disease Models
The versatility of the this compound scaffold has led to its exploration in a multitude of disease models, demonstrating its potential as a privileged structure in drug discovery.
Several strategies targeting obesity have utilized this compound analogues. These compounds have been investigated as inhibitors of acetyl-CoA carboxylase (ACC), antagonists of neuropeptide Y (NPY) receptors, and inhibitors of diacylglycerol acyltransferase 1 (DGAT1). nih.gov
Acetyl-CoA Carboxylase (ACC) Inhibition: Analogues such as 1,9-diazaspiro[5.5]undecan-2-one derivatives have been identified as inhibitors of ACC1 and ACC2. nih.gov For one radiometric assay, IC50 values of 11 nM and 4 nM were obtained for hACC-1 and hACC-2, respectively. nih.gov
Neuropeptide Y (NPY) Receptor Antagonism: 4,5-Benzene-fused 1,9-diazaspiro[5.5]undecanes have shown antagonistic activity against the NPY Y5 receptor, a key target in the regulation of food intake. nih.gov
Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition: A 1,9-diazaspiro[5.5]undecan-2-one moiety was used as a substituent on a benzimidazole (B57391) derivative, which exhibited an IC50 value of 49.0 nM for DGAT1 inhibition. nih.govresearchgate.net
互动数据表
| Compound Class | Target | Reported Activity (IC50) | Reference |
| 1,9-Diazaspiro[5.5]undecan-2-one derivative | hACC-1/hACC-2 | 11 nM / 4 nM | nih.gov |
| 4,5-Benzene-fused 1,9-diazaspiro[5.5]undecanes | NPY Y5 Receptor | Antagonistic Activity | nih.gov |
| Benzimidazole derivative with 1,9-diazaspiro[5.5]undecan-2-one | DGAT1 | 49.0 nM | nih.govresearchgate.net |
In the field of pain management, particularly for neuropathic pain, this compound analogues have emerged as promising candidates, primarily as dual-acting ligands. Research has focused on developing compounds that are both μ-opioid receptor (MOR) agonists and sigma-1 (σ1) receptor antagonists. nih.govresearchgate.netacs.orgacs.org This dual mechanism is hypothesized to provide potent analgesia with a reduced side-effect profile compared to traditional opioids. acs.orgnih.govacs.org
A series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives were synthesized and evaluated for their dual activity. nih.govacs.orgacs.org One of the most promising compounds, 15au , displayed a balanced profile with potent MOR agonism and σ1 receptor antagonism. nih.govacs.org In vivo studies in mice demonstrated its analgesic efficacy in the paw pressure test, comparable to oxycodone. nih.govacs.org Notably, this compound exhibited local, peripheral activity, a desirable characteristic for reducing central nervous system side effects. nih.govacs.org Another compound, EST73502 , from a series of 4-alkyl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, also showed potent analgesic effects in animal models of acute and chronic pain. acs.orgresearchgate.net
互动数据表
| Compound | Target | Activity | In Vivo Model | Reference |
| 15au | MOR/σ1 Receptor | Dual Agonist/Antagonist | Paw pressure test (mice) | nih.govacs.org |
| EST73502 | MOR/σ1 Receptor | Dual Agonist/Antagonist | Acute and chronic pain models | acs.orgresearchgate.net |
| 1,9-Diazaspiro[5.5]undecane derivatives (7b-d) | σ1/μ Receptors | Dual inhibition (Ki 100-500 nM) | N/A | nih.gov |
The immunomodulatory potential of this compound analogues has been investigated, with a focus on their interaction with receptors involved in immune responses and cell signaling.
3,9-Diazaspiro[5.5]undecane-based compounds have been identified as potent antagonists of the γ-aminobutyric acid type A (GABA-A) receptor. acs.orgnih.gov These receptors are not only crucial in the central nervous system but are also found on immune cells, suggesting a role for GABAergic signaling in immunity. acs.org A structure-activity relationship study of these antagonists revealed that a structurally simplified m-methylphenyl analog, 1e , had a high binding affinity (Ki = 180 nM) and showed selectivity for the extrasynaptic α4βδ subtype over α1- and α2-containing subtypes. acs.org Importantly, this compound was able to rescue the inhibition of T cell proliferation, highlighting its potential for immunomodulation. acs.org
Additionally, derivatives of 1,9-diazaspiro[5.5]undecane have been explored as dual neurokinin-1 (NK1) and neurokinin-2 (NK2) receptor antagonists, which are implicated in inflammatory processes. nih.gov
互动数据表
| Compound Class/Compound | Target | Activity | Key Finding | Reference |
| 3,9-Diazaspiro[5.5]undecane-based antagonists | GABA-A Receptor | Antagonist | Immunomodulatory potential | acs.orgnih.gov |
| 1e (m-methylphenyl analog) | GABA-A Receptor (α4βδ subtype selective) | Antagonist (Ki = 180 nM) | Rescued inhibition of T cell proliferation | acs.org |
| 1,9-Diazaspiro[5.5]undecane derivatives | NK1/NK2 Receptors | Dual Antagonist | Potential anti-inflammatory agents | nih.gov |
Research into the application of this compound derivatives extends to cardiovascular and psychotic disorders.
For psychotic disorders such as schizophrenia, inhibitors of phosphodiesterase 10 (PDE10) are being investigated as a novel therapeutic approach. researchgate.netmedscape.comnih.govnih.gov Derivatives of 9-(phthalazin-1-yl)-1,9-diazaspiro[5.5]undecanes have been shown to inhibit the PDE10 family of isozymes. researchgate.net Inhibition of PDE10A, which is highly expressed in the striatum, is thought to modulate dopamine (B1211576) signaling pathways implicated in psychosis. medscape.comnih.govplos.org
While direct research on this compound analogues for cardiovascular disorders is less detailed in the provided context, the broad range of receptor interactions of this scaffold suggests potential applicability. nih.govnih.gov
互动数据表
| Compound Class | Target | Potential Application | Reference |
| 9-(Phthalazin-1-yl)-1,9-diazaspiro[5.5]undecanes | PDE10 | Psychotic disorders (e.g., schizophrenia) | researchgate.net |
In Vitro and In Vivo Assessment Methodologies in Drug Development
The evaluation of this compound analogues relies on a combination of in vitro and in vivo methodologies to characterize their pharmacological profiles.
In Vitro Assessment:
Binding Assays: Radioligand binding assays are commonly used to determine the affinity of compounds for their target receptors. For example, 3H-pentazocine is used for σ1 receptor binding assays, and [3H]-DAMGO for μ-opioid receptor binding assays. acs.org These assays provide Ki values, which quantify the binding affinity.
Functional Assays: These assays measure the biological response elicited by the compound. For MOR functionality, cyclic AMP (cAMP) accumulation assays in CHO-K1 cells are employed to determine EC50 values and the efficacy of the compound as an agonist or antagonist. acs.org
Enzyme Inhibition Assays: For compounds targeting enzymes like ACC or DGAT1, in vitro assays are used to measure the inhibition of enzyme activity, typically yielding IC50 values. nih.gov
Cell-Based Assays: The effects of compounds on cellular processes are evaluated using cell lines. For instance, the anti-proliferative effects on cancer cell lines are assessed using MTT assays. arkat-usa.org The impact on immune cells, such as T cell proliferation, is also studied in vitro. acs.org
In Vivo Assessment:
Animal Models of Disease: To evaluate the therapeutic potential in a living organism, various animal models are utilized.
Pain Models: The paw pressure test in mice is a common model for assessing acute nociceptive pain. nih.govacs.org Models of neuropathic pain, such as those induced by nerve ligation, are also employed. researchgate.netresearchgate.net
Obesity Models: Animal models of obesity are used to study the effects of compounds on food intake, body weight, and metabolic parameters.
Schizophrenia Models: Rat models of schizophrenia are used to assess the antipsychotic potential of compounds. plos.org
Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds in vivo, which are crucial for their development as drugs.
Cell-Based Assays (e.g., CHO-K1, HEK-293, SK-HEP-1 adenocarcinoma cell line)
The biological activity of this compound and its analogues has been investigated using various cell-based assays to determine their effects on cellular functions and viability. These assays are crucial in the early stages of drug discovery to identify compounds with potential therapeutic effects.
Research on 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives has utilized Chinese Hamster Ovary (CHO-K1) cells to assess their functionality at the µ-opioid receptor (MOR). acs.orgresearchgate.net In these functional assays, the ability of the compounds to modulate the production of cyclic AMP (cAMP) was measured. acs.orgresearchgate.net For potent compounds, the EC50 values, which represent the concentration required to elicit a half-maximal response, were determined. acs.orgresearchgate.net
Human Embryonic Kidney 293 (HEK-293) cells are also frequently employed in the study of diazaspiro[5.5]undecane analogues. acs.orgresearchgate.netnih.gov These cells are often transfected to express specific receptors, allowing for the characterization of compound binding and functional activity. acs.orgresearchgate.netnih.gov For instance, HEK-293 cells expressing the human σ1 receptor have been used in binding affinity studies. acs.orgresearchgate.net Additionally, HEK-293 cells stably expressing the human dopamine D3 and D2L receptors have been instrumental in evaluating the affinity and selectivity of various diazaspiro[5.5]undecane derivatives. nih.gov Some studies have also utilized HEK-293 mGluR4 cells to screen for allosteric modulators. nih.gov
The cytotoxic potential of novel diazaspiro undecane (B72203) derivatives has been evaluated against the SK-HEP-1 human liver adenocarcinoma cell line. researchgate.net In one study, the half-maximal inhibitory concentration (IC50) values were determined to quantify the cytotoxic effects of the synthesized compounds. researchgate.net The results indicated that the nature of the substituent on the diazaspiro undecane core significantly influences the cytotoxic activity. researchgate.net
A summary of the cytotoxic activity of selected diazaspiro[5.5]undecane derivatives against the SK-HEP-1 cell line is presented in the table below.
| Compound | Substituent | IC50 (µg/mL) |
| p-fluorophenyl substituted DUD compound | p-fluorophenyl | 47.46 |
| phenyl substituted DUD compound | phenyl | 46.31 |
| thiophene substituted compound | thiophene | 109 |
| 5-methyl furyl substituted compound | 5-methyl furyl | 125 |
This table is based on data from a study evaluating the cytotoxic effects of novel diazaspiro undecane derivatives against SK-HEP-1 cells. researchgate.net
Furthermore, a high-throughput screen of a large compound library identified a 2,9-diazaspiro[5.5]undecane core compound as a novel activator of the endoplasmic reticulum (ER) stress response in glioma cells. kyoto-u.ac.jp This compound was found to induce apoptosis-mediated cell death in several cancer cell lines, including glioma, ovarian, and colon cancer cells. kyoto-u.ac.jp
Radioligand Binding Assays
Radioligand binding assays are a fundamental tool for characterizing the interaction of ligands with their receptors. These assays have been extensively used to determine the binding affinities and selectivities of this compound analogues for various receptor targets.
In studies investigating dual µ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists, radioligand binding assays were performed using [3H]-DAMGO for the MOR and 3H-pentazocine for the σ1R in transfected HEK-293 cell membranes. acs.orgresearchgate.net The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that binds to half of the receptors at equilibrium.
For the dopamine D3 receptor (D3R), radioligand binding assays have been conducted using [125I]IABN with HEK-293 cells stably expressing human D3R and D2L receptors. nih.gov These assays have been crucial in determining the D3R binding affinity and the D2R/D3R selectivity ratio for a series of 3,9-diazaspiro[5.5]undecane derivatives. nih.gov
The affinity of 2,7-diazaspiro[4.4]nonane derivatives for both σ1 and σ2 receptors has been evaluated in rat liver homogenates using [3H]-(+)-pentazocine and [3H]DTG as radioligands, respectively. acs.org To ensure selectivity in the σ2R assay, an excess of unlabeled (+)-pentazocine was used to block the σ1R sites. acs.org
The following table summarizes the binding affinities of selected diazaspiro[5.5]undecane analogues for different receptors.
| Compound Class | Receptor Target | Radioligand | Cell/Tissue System | Ki Value (nM) |
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane | MOR | [3H]-DAMGO | CHO-K1 cells | Varies by derivative |
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane | σ1R | 3H-pentazocine | HEK-293 membranes | Varies by derivative |
| 3,9-Diazaspiro[5.5]undecane Derivatives | D3R | [125I]IABN | HEK-293 cells (hD3R) | 3.2 - 21.0 for selected compounds nih.gov |
| 2,7-Diazaspiro[4.4]nonane Derivatives | σ1R | [3H]-(+)-pentazocine | Rat liver homogenates | 1.8 - 11 for selected compounds acs.org |
| 1-Boc-9-oxa-1,4-diaza-spiro[5.5]undecane Deriv. | MOR, σ1R | Not Specified | Not Specified | Nanomolar affinity for both receptors vulcanchem.com |
This table presents a summary of binding affinity data from various studies on diazaspiro[5.5]undecane analogues.
Metabolic Rate and Enzyme Activity Measurements
Information regarding the specific metabolic rate of this compound is limited in the available literature. However, some studies have investigated the effects of its analogues on the activity of specific enzymes.
One area of research has focused on the inhibition of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis. nih.gov A study on 1,9-diazaspiro[5.5]undecane derivatives reported their inhibitory activity against human ACC1 (hACC1) and human ACC2 (hACC2). nih.gov For a particular derivative, the IC50 values, representing the concentration required to inhibit 50% of the enzyme's activity, were determined through a radiometric assay. nih.gov
The table below shows the IC50 values for a selected 1,9-diazaspiro[5.5]undecane derivative against hACC1 and hACC2.
| Compound Derivative | Enzyme | IC50 (nM) |
| 1,9-diazaspiro[5.5]undecane derivative (compound 1k) | hACC1 | 11 |
| 1,9-diazaspiro[5.5]undecane derivative (compound 1k) | hACC2 | 4 |
This table is based on data from a review article discussing the biological activity of 1,9-diazaspiro[5.5]undecanes. nih.gov
Additionally, some 3,9-diazaspiro[5.5]undecane compounds have been found to inhibit the activity of geranylgeranyltransferase I (GGTase I), which plays a role in cancer cell proliferation. google.com
Catalytic Applications of 1,4 Diazaspiro 5.5 Undecane Based Systems
Investigation of 1,4-Diazaspiro[5.5]undecane as Ligands in Metal Catalysis
The nitrogen atoms within the this compound framework are potential coordination sites for transition metals, making these compounds attractive candidates for the development of novel ligands. The specific stereochemistry of the spiro system can influence the geometry and reactivity of the resulting metal complexes.
While the broader class of diazaspiro[5.5]undecanes has been investigated as ligands, specific research on the complexation of the parent this compound with transition metal ions such as Ruthenium(II) and Copper(II) is not extensively documented in publicly available literature. However, studies on closely related isomers provide insight into the potential coordinating behavior of this structural motif. For instance, the isomeric 1,7-diazaspiro[5.5]undecane has been shown to act as a bidentate ligand, forming complexes with both Ruthenium(II) and Copper(II). In these complexes, the nitrogen atoms coordinate to the metal center, demonstrating the capacity of the diazaspiro framework to participate in metal catalysis. It is plausible that this compound could form similar complexes, though further research is required to confirm and characterize such interactions.
A significant area of investigation has been the development of chiral this compound derivatives for use in asymmetric catalysis. The inherent chirality of these systems, when appropriately functionalized, can be transferred to the catalytic process, enabling the synthesis of enantiomerically enriched products.
A notable example is the use of a chiral this compound-2,5-dione derivative in a palladium-catalyzed intramolecular Tsuji-Trost reaction. This reaction is a powerful method for forming carbon-carbon bonds under mild conditions. In a study, the chiral spiro compound, specifically (R)-4-Benzyl-1-(4-methoxybenzyl)-3-vinyl-1,4-diazaspiro[5.5]undecane-2,5-dione, served as a precursor in the synthesis of enantioenriched spiro-diketopiperazines. nih.govacs.org The reaction involves the use of a palladium catalyst, Pd₂(dba)₃, and a chiral phosphine (B1218219) ligand to achieve high enantioselectivity. nih.govacs.org
The optimization of the reaction conditions, including the choice of solvent and the concentration of the substrate, was found to be crucial for achieving both high yield and high enantiomeric excess (ee). nih.gov Dioxane was identified as a superior solvent, and conducting the reaction at higher dilution significantly improved the outcome. nih.gov
Table 1: Optimization of Palladium-Catalyzed Intramolecular Tsuji-Trost Reaction nih.gov
| Entry | Ligand | Solvent | Yield (%) | ee (%) |
| 1 | dppe | THF | 86 | - |
| 2 | L1 (Trost Ligand) | THF | 0 | - |
| 3 | L2 | THF | 80 | 10 |
| 4 | L3 | THF | 85 | 15 |
| 5 | L4 | THF | 82 | 80 |
| 6 | L4 | Dioxane | 85 | 82 |
| 7 | L4 | Dioxane (0.01 M) | 95 | 85 |
The results demonstrate that the chiral this compound scaffold can be effectively utilized in asymmetric catalysis to produce complex, stereochemically defined molecules. The high enantioselectivities achieved underscore the potential of these systems as platforms for the development of new chiral ligands and catalysts. nih.govacs.org
Organocatalytic Roles of this compound Derivatives
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents another avenue where this compound derivatives could find application. The basic nitrogen atoms within the spirocyclic framework can potentially act as Brønsted or Lewis bases, or be incorporated into more complex organocatalytic structures.
However, based on the surveyed scientific literature, the specific use of this compound derivatives as organocatalysts is not a well-documented area of research. While the broader field of spirocyclic compounds and other diaza-heterocycles has seen significant development in organocatalysis, dedicated studies focusing on the this compound core in this context appear to be limited. The structural features of these compounds suggest potential for applications in reactions such as Michael additions, aldol (B89426) reactions, or other base-catalyzed transformations, but further investigation is needed to explore and establish these roles.
Explorations of 1,4 Diazaspiro 5.5 Undecane in Materials Science
Development of Novel Materials with Specific Optical, Electrical, or Mechanical Properties
Derivatives of 1,4-diazaspiro[5.5]undecane are actively being investigated for their potential in creating materials with tailored characteristics, particularly in the realm of optics and electronics. The inherent structural features of these spirocyclic compounds can be modified to influence their photophysical and electrical behavior. ontosight.airesearchgate.net
Research into fluorinated diazaspiro[5.5]undecane derivatives has revealed their potential as nonlinear optical (NLO) materials. mdpi.com NLO materials are crucial for technologies like optical data storage, processing, and telecommunications. Theoretical calculations using Density Functional Theory (DFT) on specific derivatives have shown promising results. For instance, the first-order hyperpolarizability (β₀), a measure of a material's NLO activity, was calculated for certain diazaspiro compounds and found to be significantly higher than that of urea (B33335), a standard NLO reference material. researchgate.net
One study investigated two novel fluorinated spiro heterocycles: 7,11-bis(4-fluorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone and 2,4-dimethyl-7,11-bis(4-(trifluoromethyl)phenyl)-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone. mdpi.com The study calculated key electronic properties, demonstrating how substitutions on the diazaspiro framework can tune these characteristics. The calculated dipole moments, which influence a material's interaction with electric fields, were found to be 2.3021 D and 0.9163 D, respectively, highlighting the impact of different functional groups on the molecule's polarity. mdpi.com
| Compound | Calculated Dipole Moment (D) | Key Substituents |
|---|---|---|
| 7,11-bis(4-fluorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone | 2.3021 | 4-fluorophenyl, 2,4-dimethyl |
| 2,4-dimethyl-7,11-bis(4-(trifluoromethyl)phenyl)-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone | 0.9163 | 4-(trifluoromethyl)phenyl, 2,4-dimethyl |
Furthermore, studies on other diazaspiro compounds have shown absorption spectra in the range of 326–386 nm and emission bands between 375–403 nm in various solvents, indicating their potential use in photoluminescent materials and sensors. researchgate.net While specific data on the mechanical properties of materials derived solely from this compound is limited, the incorporation of rigid spirocyclic structures into polymers is a known strategy to enhance mechanical strength and thermal stability.
Spirocyclic Systems as Building Blocks for Complex Molecular Architectures in Materials
Spirocyclic compounds, including this compound, are increasingly recognized as privileged building blocks for constructing complex molecular architectures. mdpi.comresearchgate.net Their rigid, three-dimensional nature provides a distinct advantage over "flat" chemical components, allowing for the creation of innovative scaffolds with well-defined spatial arrangements. sigmaaldrich.com This three-dimensionality is crucial for accessing underexplored areas of chemical space and developing materials with novel topologies. sigmaaldrich.commdpi.com
The use of spirocyclic systems allows for:
Creative exploitation of three-dimensional space : The spiro center fixes two rings in a perpendicular orientation, creating defined exit vectors for substituents. sigmaaldrich.com
Improved physicochemical properties : Incorporating spirocycles can enhance properties like metabolic stability and aqueous solubility in functional molecules. sigmaaldrich.com
Construction of complex polymers : Spirocyclic polymers have been used as building blocks for intricate polymer architectures, such as cyclic combs and sunflower-shaped topologies, which can exhibit enhanced physical properties. mdpi.com
Future Research Directions and Translational Potential
Design and Synthesis of Novel 1,4-Diazaspiro[5.5]undecane Analogues with Enhanced Specificity and Efficacy
The future of this compound research lies in the creation of new analogues with tailored properties. The inherent structural rigidity of the spirocyclic system offers a distinct advantage for achieving high binding selectivity with biological targets. Researchers are actively exploring the synthesis of novel derivatives to enhance their therapeutic potential.
Key strategies in the design and synthesis of new analogues include:
Structural and Stereochemical Modifications: The synthesis of novel fluorinated spiro heterocycles, such as 7,11-bis(4-fluorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone, has been achieved through efficient and regioselective methods like the cascade [5+1] double Michael addition reaction. mdpi.com This approach allows for the introduction of fluorine atoms, which can significantly alter the electronic and metabolic properties of the molecule. mdpi.com Furthermore, stereoselective synthesis methods are being developed to produce specific isomers of diazaspiro[5.5]undecane derivatives, which is crucial as different stereoisomers can exhibit distinct biological activities. researchgate.net
Bioisosteric Replacement and Functional Group Interconversion: The incorporation of different functional groups and bioisosteres is a common strategy to modulate the pharmacological profile of the parent compound. For instance, the synthesis of 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones has been reported, where various aryl and alkyl groups are introduced to explore their anticonvulsant potential. nih.gov The tetrazole moiety, a well-known bioisostere of the carboxylic acid group, has also been incorporated into the diazaspiro[5.5]undecane framework to create novel anticonvulsant agents. nih.gov
Scaffold Hopping and Hybridization: The this compound core can be combined with other pharmacologically active moieties to create hybrid molecules with dual or synergistic activities. This approach has been successfully employed in the development of dual µ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists for the treatment of pain. nih.govacs.org
A variety of synthetic methodologies are being employed to access these novel analogues. These include multi-component reactions, ring-closing metathesis, and cascade cyclizations. researchgate.netresearchgate.netacs.org The development of efficient, one-pot synthetic procedures is a key focus to streamline the synthesis of these complex molecules. sioc-journal.cnresearchgate.net
Deeper Mechanistic Understanding of Biological Interactions
A thorough understanding of how this compound derivatives interact with their biological targets at a molecular level is paramount for rational drug design. Future research will focus on elucidating the precise mechanisms of action for various analogues.
Derivatives of this compound have been shown to interact with a range of biological targets, including:
G-Protein Coupled Receptors (GPCRs): Analogues have been developed as antagonists for the γ-aminobutyric acid type A receptor (GABAAR), suggesting potential applications in neurological conditions like epilepsy and anxiety. soton.ac.ukacs.org The design of bivalent or bitopic ligands targeting GPCRs is an emerging strategy to achieve enhanced selectivity and efficacy. acs.org
Enzymes: Some derivatives act as inhibitors of enzymes such as soluble epoxide hydrolase (sEH), which is implicated in chronic kidney disease. researchgate.netnih.gov Others have shown potential as inhibitors of protein kinases, which are key targets in cancer therapy.
Ion Channels: The interaction of these compounds with ion channels is another area of investigation, particularly in the context of neurological disorders.
To gain deeper mechanistic insights, researchers will utilize a combination of experimental techniques, including X-ray crystallography to determine the three-dimensional structure of the ligand-target complex, and various spectroscopic and biochemical assays to probe the binding interactions. mdpi.comresearchgate.net
Advanced Computational Modeling for Predictive Design
In silico methods are becoming increasingly indispensable in modern drug discovery. Advanced computational modeling will play a crucial role in the predictive design of novel this compound analogues.
Computational approaches that will be instrumental include:
Molecular Docking and Dynamics Simulations: These techniques will be used to predict the binding modes of new analogues to their target proteins and to assess the stability of the resulting complexes. This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models will be developed to correlate the structural features of this compound derivatives with their biological activities. These models can then be used to predict the activity of unsynthesized compounds.
Density Functional Theory (DFT) Calculations: DFT methods can be employed to calculate the optimized geometrical parameters, vibrational frequencies, and NMR chemical shifts of novel compounds, providing valuable information for their characterization. mdpi.com Computational models can also shed light on structural details, such as the torsional strain introduced by certain substituents.
The integration of computational modeling with experimental validation will create a powerful feedback loop, accelerating the discovery and optimization of new drug candidates.
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to minimize environmental impact. Future research will focus on developing more sustainable and eco-friendly methods for the production of this compound and its derivatives.
Key areas of focus in green chemistry include:
Catalyst-Free and Solvent-Free Reactions: The development of synthetic methods that proceed without the need for catalysts or organic solvents is highly desirable. For example, the one-pot synthesis of diphenyl-2,4-dioxa-8,10-diazaspiro[5.5]undecane-1,5,9-trione derivatives has been achieved under solvent-free and catalyst-free conditions. sioc-journal.cn
Use of Greener Solvents: When solvents are necessary, the use of environmentally benign options such as water or ethanol (B145695) is encouraged. The synthesis of 7,11-diaryl-2,4-diazaspiro undecane-1,3,5,9-tetraones has been reported in an aqueous ethanol medium. researchgate.net
Atom Economy and Waste Reduction: Synthetic routes will be designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste generation.
The adoption of green chemistry principles will not only reduce the environmental footprint of synthesizing these compounds but can also lead to more efficient and cost-effective processes.
Preclinical Development and Therapeutic Translation of Promising Candidates
The ultimate goal of medicinal chemistry research is to translate promising compounds into effective therapies. The preclinical development of this compound-based drug candidates will involve a rigorous evaluation of their pharmacological and toxicological properties.
Key aspects of preclinical development include:
In Vitro and In Vivo Efficacy Studies: Promising compounds will be tested in relevant cell-based assays and animal models of disease to confirm their therapeutic efficacy. For example, 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea (B33335) derivatives have shown oral activity in a rat model of chronic kidney disease. researchgate.netnih.gov Similarly, certain 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones have demonstrated significant anticonvulsant activity in animal models. mdpi.com
Pharmacokinetic Profiling: The absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates will be thoroughly investigated to ensure they have a suitable pharmacokinetic profile for clinical use.
Safety and Toxicology Studies: Comprehensive safety and toxicology studies will be conducted to identify any potential adverse effects before a compound can be advanced to human clinical trials.
The successful translation of these compounds from the laboratory to the clinic will require a multidisciplinary effort involving chemists, biologists, pharmacologists, and clinicians.
Diversification of Applications Beyond Medicinal Chemistry
While the primary focus of research on this compound has been in medicinal chemistry, the unique properties of this scaffold suggest its potential for a broader range of applications.
Potential future applications outside of drug discovery include:
Materials Science: The rigid, three-dimensional structure of diazaspiro compounds makes them attractive building blocks for the synthesis of novel polymers and materials with specific properties. Their use in the development of new coatings is also a possibility. ontosight.ai
Agrochemicals: Given the diverse biological activities of diazaspiro compounds, they may find applications as pesticides or herbicides in agriculture. ontosight.aiontosight.ai
Chemical Probes and Research Tools: Fluorescently labeled or otherwise tagged derivatives of this compound could be developed as chemical probes to study biological processes or as tools for target validation in drug discovery.
Exploring these non-medicinal applications will require collaboration with experts in materials science, agriculture, and chemical biology.
Q & A
Q. What are the standard synthetic routes for 1,4-diazaspiro[5.5]undecane derivatives, and how are reaction conditions optimized?
The synthesis of this compound derivatives often involves ring-closing metathesis (RCM) or [5+1] double Michael addition. For example, RCM was used to construct the spirocyclic core in 1,9-diazaspiro[5.5]undecane, enabling scalability (5–20 g) with a simple Ru residue removal protocol . Alternatively, catalyst-free [5+1] double Michael addition between diarylidenacetones and barbituric acid derivatives in ethylene glycol at 100°C yields 2,4-diazaspiro[5.5]undecanes in high yields. Key parameters include solvent choice, temperature control, and post-reaction purification to minimize byproducts .
Q. How is the structural integrity of this compound confirmed experimentally?
Single-crystal X-ray diffraction is the gold standard for structural confirmation. For example, the spirocyclic framework of 3-(4-fluorobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione was resolved at 293 K with an R factor of 0.040, validating bond lengths and angles . Complementary techniques include NMR (to confirm proton environments) and mass spectrometry (for molecular weight verification). Intermolecular interactions (e.g., C–H···π, hydrogen bonding) observed in crystal packing also support structural assignments .
Q. What are the primary applications of this compound in biochemical research?
The spirocyclic core is critical for inducing biological responses. For instance, 2,9-diazaspiro[5.5]undecanes activate the endoplasmic reticulum stress response (ERSR) in glioma cells, with the diphenylmethyl group essential for potency. Structure-activity relationship (SAR) studies highlight the spirocyclic core’s role in binding specificity . Additionally, 3,9-diazaspiro[5.5]undecane derivatives mimic adhesamine, promoting syndecan-4 clustering via heparan sulfate binding, which is vital for studying cell adhesion mechanisms .
Advanced Research Questions
Q. How do reaction mechanisms differ between spirocyclic syntheses (e.g., RCM vs. Michael addition)?
RCM relies on transition-metal catalysts (e.g., Grubbs catalyst) to form the spirocyclic ring via alkene metathesis, requiring careful control of steric and electronic effects to avoid side reactions . In contrast, the [5+1] Michael addition proceeds through base-promoted enolate formation, followed by sequential nucleophilic attacks. The absence of catalysts in the latter simplifies purification but may limit stereochemical control . Mechanistic studies (e.g., kinetic isotope effects, computational modeling) are recommended to resolve ambiguities.
Q. What strategies mitigate data contradictions in electrochemical studies of this compound derivatives?
Electrochemical oxidation of 1-substituted derivatives in non-aqueous media yields N-(1-aminocyclohexanecarbonyl)oxamic acid (80%), while reduction produces alcohols (60%) and trace dimers. Contradictions in product ratios may arise from solvent polarity, electrode material, or potential thresholds. Standardizing conditions (e.g., using Ag/AgCl reference electrodes, controlled humidity) and validating results via HPLC-MS can improve reproducibility .
Q. How can researchers address analytical challenges in quantifying this compound in complex matrices?
EPA guidelines recommend using purge-and-trap gas chromatography (GC) with mass spectrometry (MS) for trace detection in environmental/biological samples. For example, sub-ppb detection limits are achievable in water via EPA Method 522. However, matrix effects (e.g., protein binding in serum) require method validation, including spike-recovery tests and internal standardization . For solid-phase samples (e.g., crystals), synchrotron-based X-ray absorption spectroscopy enhances sensitivity .
Q. What are the limitations of current SAR models for spirocyclic compounds in drug discovery?
While the 2,9-diazaspiro[5.5]undecane core is essential for ERSR activity, replacing it with acyclic or fused systems reduces potency by >90%, indicating rigid geometry is critical . However, SAR models often neglect solvent-accessible surface area (SASA) or conformational entropy. Advanced computational tools (e.g., molecular dynamics simulations, free-energy perturbation) can refine these models by quantifying ligand flexibility and solvation effects.
Methodological Guidance
Q. How should researchers design experiments to resolve contradictory biological activity data?
- Step 1: Replicate assays under identical conditions (e.g., cell line, passage number, incubation time).
- Step 2: Cross-validate using orthogonal methods (e.g., luciferase reporter assays vs. Western blotting for ERSR markers) .
- Step 3: Employ dose-response curves to assess IC50 consistency across studies.
- Step 4: Use structural analogs to isolate variables (e.g., substituent effects vs. core modifications) .
Q. What protocols ensure reliable synthesis of chiral this compound derivatives?
Chiral syntheses from D-fructose derivatives (e.g., 2′-chloroethyl β-D-fructopyranoside) leverage anomeric carbon stereochemistry to define spiro-ring chirality. Key steps include glycosidation, acid-catalyzed cyclization, and protecting group strategies (e.g., Boc for amines). Enantiomeric excess (ee) should be verified via chiral HPLC or polarimetry .
Q. How can researchers optimize data presentation for spirocyclic compound studies?
- Tables: Include yield, purity (HPLC), and spectroscopic data (e.g., H NMR shifts, X-ray R factors) .
- Figures: Highlight crystal structures (with thermal ellipsoids), SAR heatmaps, and mechanistic schematics.
- Supplementary Materials: Provide raw spectral data, computational input files, and assay protocols to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
